HD-800
Description
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.3 |
IUPAC Name |
N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-20-15-13(10)14(16-9-17-15)18(2)11-4-6-12(19-3)7-5-11/h4-9H,1-3H3 |
InChI Key |
UVZUIESPIIIPQW-UHFFFAOYSA-N |
SMILES |
CC1=COC2=NC=NC(N(C3=CC=C(OC)C=C3)C)=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HD800; HD 800; HD-800 |
Origin of Product |
United States |
Foundational & Exploratory
HD-800: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
HD-800, chemically identified as N-(4-methoxyphenyl)-N-5-dimethylfuro[2,3-d]pyrimidin-4-amine, is a potent, small molecule inhibitor of tubulin polymerization.[1][2] It exerts its anti-cancer effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, a process critical for cell division. This disruption leads to a cascade of events including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Notably, this compound has demonstrated high potency against a wide array of cancer cell lines, including those exhibiting common drug resistance mechanisms.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules.
1.1. Binding to the Colchicine Site:
This compound is a high-affinity and selective ligand for the colchicine-binding site on β-tubulin.[1][2][3][4] This binding is non-covalent and prevents the tubulin heterodimers (composed of α- and β-tubulin) from polymerizing into microtubules. The colchicine-binding pocket is a distinct site from other microtubule-targeting agents like taxanes and vinca alkaloids, which provides a potential advantage in overcoming certain types of drug resistance.
1.2. Disruption of Microtubule Dynamics:
Microtubules are highly dynamic structures that undergo constant polymerization (growth) and depolymerization (shrinkage). This dynamic instability is essential for their function in various cellular processes, most critically in the formation of the mitotic spindle during cell division. By binding to tubulin, this compound effectively sequesters the available tubulin pool, shifting the equilibrium towards depolymerization and leading to a net loss of microtubule structures.
1.3. Downstream Cellular Consequences:
The inhibition of tubulin polymerization by this compound triggers a series of cellular events that culminate in cancer cell death:
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.
-
Apoptosis Induction: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The signaling pathway from microtubule disruption to apoptosis is a well-established consequence of treatment with colchicine-site inhibitors.
Quantitative Data
This compound has demonstrated significant potency in preclinical studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes | Reference |
| Tubulin Polymerization IC₅₀ | < 10 nM | One study specifies 4.3 nM. | [3][5] |
| NCI-60 Panel GI₅₀ | < 10 nM | Potent growth inhibition in 47 cancer cell lines. | [1] |
Table 2: Efficacy in Drug-Resistant Models
| Resistance Mechanism | Cell Lines | Activity | Reference |
| P-glycoprotein (Pgp) Overexpression | SK-OV-3 MDR1-M6/6 | Circumvents resistance | [1] |
| βIII-Tubulin Overexpression | HeLa WTβIII | Circumvents resistance | [1] |
Table 3: In Vivo Efficacy
| Model | Comparison | Outcome | Reference |
| Various Tumor Xenografts | Paclitaxel | Higher Tumor Growth Inhibition (TGI) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
3.1. In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.
-
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
On ice, prepare a solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer.
-
Add GTP to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP solution into pre-warmed (37°C) 96-well plates.
-
Add varying concentrations of this compound, positive control, or negative control to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by fitting the data from a range of this compound concentrations to a dose-response curve.
-
3.2. Cell Viability Assay (SRB Assay for NCI-60 Screen)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell growth inhibition.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
-
Procedure:
-
Plate cells in 96-well plates and allow them to attach overnight.
-
Add a range of concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
Terminate the experiment by fixing the cells with cold trichloroacetic acid (TCA).
-
Wash the plates with water to remove TCA.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash away unbound dye with 1% acetic acid and allow the plates to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth and determine the GI₅₀ (concentration for 50% growth inhibition).
-
3.3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
-
Procedure:
-
Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
References
- 1. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of [11C]HD800, a high affinity tracer for imaging microtubule | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
An In-depth Technical Guide to HD-800: A Potent Colchicine-Site Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HD-800, systematically named N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine, is a high-affinity, selective, and brain-penetrant tubulin polymerization inhibitor.[1][2][3] It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are critical for essential cellular processes such as mitosis, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making this compound a compound of significant interest for cancer research and therapeutic development.[1] Notably, this compound has demonstrated the ability to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a small molecule with a furo[2,3-d]pyrimidine core. Its key identifiers and physicochemical properties are summarized in the tables below.
Table 2.1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine[2] |
| Synonyms | HD800, HD 800[2] |
| Chemical Formula | C₁₅H₁₅N₃O₂[2] |
| InChI Key | UVZUIESPIIIPQW-UHFFFAOYSA-N[2] |
| SMILES | CC1=COC2=NC=NC(N(C3=CC=C(OC)C=C3)C)=C21[2] |
Table 2.2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 269.30 g/mol | [2] |
| Exact Mass | 269.1164 | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Storage Conditions | Dry, dark at 0-4°C (short term) or -20°C (long term) | [2] |
Mechanism of Action
This compound exerts its biological effects by targeting the microtubule cytoskeleton, a fundamental component for cell division and function.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle during cell division. This compound binds to the colchicine binding site located at the interface of the α- and β-tubulin subunits. This binding event prevents the conformational changes required for tubulin dimers to polymerize into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged mitotic arrest triggered by microtubule-targeting agents like this compound ultimately leads to programmed cell death, or apoptosis. The disruption of microtubule dynamics activates a cascade of signaling events that converge on the apoptotic machinery. This process is often mediated by the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Signaling Pathways
The inhibition of tubulin polymerization by colchicine-site inhibitors can modulate several intracellular signaling pathways. While specific pathways downstream of this compound are still under detailed investigation, related compounds are known to activate stress-activated protein kinases such as p38 and JNK, and modulate the PI3K/Akt survival pathway.
Biological Activity
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines and exhibits properties that make it a promising candidate for further development.
Table 4.1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Lines/System | Source |
| Tubulin Binding Affinity (IC₅₀) | 3.235 nM | Purified tubulin | [3] |
| Growth Inhibition (GI₅₀) | < 10 nM | 47 cell lines from NCI-60 panel | [1] |
Experimental Protocols
The following section details the methodologies for the synthesis and biological evaluation of this compound, based on published literature.[1]
Synthesis of this compound
A one-step synthesis procedure has been reported to produce this compound in high yield.
-
Reaction: 4-chloro-5-methylfuro[2,3-d]pyrimidine is coupled with 4-methoxy-N-methylaniline.
-
Reagents and Conditions:
-
4-chloro-5-methylfuro[2,3-d]pyrimidine (1 equivalent)
-
4-methoxy-N-methylaniline (1 equivalent)
-
Diisopropylethylamine (DIPEA) as a base
-
-
Procedure: The reactants are combined in the presence of DIPEA and stirred, likely at an elevated temperature, until the reaction is complete. The product, this compound, is then isolated and purified.
-
Yield: 75%[1]
In Vivo Biodistribution Studies
Ex vivo biodistribution studies were performed to assess the brain penetration and tissue distribution of radiolabeled [¹¹C]this compound.
-
Model: Male white mice.
-
Procedure:
-
[¹¹C]this compound is administered via tail vein injection.
-
For blocking studies, unlabeled this compound (5 mg/kg) is pre-administered intravenously 20 minutes prior to the radiotracer.
-
At specified time points (e.g., 5, 30, and 60 minutes) post-injection, animals are euthanized.
-
Blood and organs of interest are collected, weighed, and the radioactivity is measured using a γ-counter.
-
-
Data Analysis: The uptake of the radiotracer in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Specific binding is determined by comparing the uptake in the baseline and blocked groups.
MicroPET Imaging
In vivo imaging studies were conducted to visualize the brain uptake and specific binding of [¹¹C]this compound.
-
Model: Male white mice.
-
Imaging System: Trifoil Triumph II PET/CT scanner.
-
Procedure:
-
[¹¹C]this compound is administered to the animals.
-
For blocking studies, either unlabeled this compound or another colchicine-site inhibitor (e.g., MPC-6827) is pre-administered.
-
A dynamic PET scan is acquired for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The PET images are reconstructed to visualize the distribution of the radiotracer in the brain and other tissues over time.
Conclusion
This compound is a potent and selective colchicine-site tubulin inhibitor with significant anti-proliferative activity and favorable drug-like properties, including the ability to cross the blood-brain barrier. Its efficacy in overcoming common drug resistance mechanisms highlights its potential as a promising candidate for the development of new anticancer therapeutics, particularly for brain malignancies. The availability of a straightforward synthetic route and a radiolabeled analog facilitates further preclinical and clinical investigation of this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in advancing novel microtubule-targeting agents.
References
- 1. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
Unraveling "Compound HD-800": A Multifaceted Term
Initial research into "Compound HD-800" reveals that this term does not correspond to a specific, publicly documented chemical compound within the realms of scientific or pharmaceutical literature. Instead, the designation "this compound" appears in several distinct and unrelated contexts. This guide will explore these different meanings to provide clarity on the subject for researchers, scientists, and drug development professionals. The primary interpretations of "this compound" fall into three categories: high-fidelity audio equipment, a crucial safety standard for handling hazardous drugs, and clinical research related to Huntington's Disease.
I. Sennheiser HD 800: A Reference-Class Headphone
The most prominent and widely recognized use of "HD 800" refers to a high-end, open-back dynamic headphone manufactured by the German audio company Sennheiser.[1][2] Renowned for its detailed sound reproduction and expansive soundstage, the HD 800 series is a benchmark in the audiophile community.[3]
Key Technical Specifications:
While not a chemical compound, the technical specifications of the Sennheiser HD 800 are well-documented and highlight the engineering behind this audio device.
| Feature | Specification |
| Transducer Principle | Dynamic, open |
| Frequency Response | 6 – 51,000 Hz (-10 dB) |
| Nominal Impedance | 300 Ω |
| Total Harmonic Distortion (THD) | ≤0.02 % (1 kHz/1Vrms) |
| Ear Coupling | Circumaural |
| Weight (without cable) | Approx. 330 g |
This data is compiled from publicly available product specifications and reviews.
II. USP General Chapter <800>: Handling of Hazardous Drugs (HDs)
In the pharmaceutical and healthcare sectors, "HD" is a common abbreviation for "Hazardous Drugs." The United States Pharmacopeia (USP) General Chapter <800> provides comprehensive standards for the safe handling of these drugs to protect healthcare personnel, patients, and the environment.[4][5] This standard is critical for any facility that stores, prepares, transports, or administers hazardous drugs.[6][7]
The scope of USP <800> is extensive, covering all aspects of the handling process, from the receipt of hazardous drugs to their final disposal.[8] The National Institute for Occupational Safety and Health (NIOSH) maintains a list of antineoplastic and other hazardous drugs that fall under these guidelines.[9]
Key Areas Covered by USP <800>:
-
Facility and Engineering Controls: Requirements for storage and compounding areas, including the need for negative pressure rooms.[10]
-
Personal Protective Equipment (PPE): Mandates for the use of specific gloves, gowns, and other protective gear.
-
Safe Work Practices: Procedures for compounding, dispensing, and administering HDs.
-
Spill Control: Protocols for managing and cleaning up spills of hazardous materials.[4]
-
Personnel Training and Competency: Requirements for the education and ongoing assessment of all staff who handle HDs.[11]
Below is a diagram illustrating the general workflow and key considerations outlined in USP <800>.
III. Huntington's Disease (HD) Research and Clinical Trials
"HD" is also a widely used abbreviation for Huntington's Disease, a progressive neurodegenerative disorder.[12] The field of Huntington's Disease research is active, with numerous clinical trials investigating potential therapies. While there are many compounds under investigation, none are publicly designated as "this compound."
Some of the therapeutic strategies and compounds being explored for Huntington's Disease include:
-
Antisense Oligonucleotides (ASOs): These are designed to reduce the production of the huntingtin protein, which is the underlying cause of the disease.[13] Tominersen is one such ASO that has been in clinical trials.[12]
-
Small Molecules: Various small molecule drugs are being investigated for their potential to modify the course of the disease or manage its symptoms.[14] Examples include pridopidine and valbenazine.[15]
-
Gene Therapy: This approach aims to deliver genetic material to cells to correct the defect that causes Huntington's Disease.
The development pipeline for Huntington's Disease therapies is dynamic, with new compounds continually entering preclinical and clinical stages of investigation.[15]
Below is a conceptual diagram illustrating the general stages of drug development for a condition like Huntington's Disease.
Conclusion
References
- 1. stereophile.com [stereophile.com]
- 2. assets.sennheiser.com [assets.sennheiser.com]
- 3. systematicsound.wordpress.com [systematicsound.wordpress.com]
- 4. THE PCCA BLOG | USP Chapter 800: Managing HD Spills [pccarx.com]
- 5. USP 800 - Wikipedia [en.wikipedia.org]
- 6. rjhedges.com [rjhedges.com]
- 7. setheisenberg.net [setheisenberg.net]
- 8. usp.org [usp.org]
- 9. ehs.com [ehs.com]
- 10. mecart-cleanrooms.com [mecart-cleanrooms.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Emerging Therapies to Slow the Progression of Huntington Dis [practicalneurology.com]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. hdsa.org [hdsa.org]
- 15. Huntington’s Disease Drug Development: A Phase 3 Pipeline Analysis - PMC [pmc.ncbi.nlm.nih.gov]
HD-800: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Microtubule PET Tracer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HD-800, a high-affinity and selective colchicine-site tubulin inhibitor developed as a positron emission tomography (PET) tracer for imaging microtubules (MTs) in the brain. Microtubules are critical components of the cytoskeleton, and their altered dynamics are implicated in various neurological disorders. This compound, and its radiolabeled form [¹¹C]this compound, offers a promising in vivo tool for the diagnosis, monitoring of disease progression, and assessment of therapeutic interventions targeting the microtubule network. This document details the discovery, synthesis pathway, mechanism of action, and key preclinical findings for this compound, presenting quantitative data in structured tables and outlining experimental methodologies.
Discovery and Rationale
This compound, chemically known as N-(4-methoxyphenyl)-N-5-dimethylfuro[2,3-d]pyrimidin-4-amine, was identified as a potent and selective ligand for the colchicine binding site on tubulin.[1] The rationale for its development was to create a PET tracer capable of penetrating the blood-brain barrier (BBB) to enable in vivo visualization and quantification of microtubule density in the brain.[1][2] Alterations in microtubule stability and density are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as brain malignancies.[1][3] Therefore, a tool like [¹¹C]this compound could serve as a valuable biomarker for early diagnosis and for evaluating the efficacy of microtubule-targeting therapeutics.[1][2]
Synthesis Pathway
A facile and efficient synthesis for this compound and its precursor for radiolabeling has been developed.[1] The primary synthesis involves a one-step coupling reaction, which has been shown to be more efficient than previously reported methods.[1]
Synthesis of this compound (Reference Standard)
The synthesis of the reference standard this compound is achieved by coupling 4-chloro-5-methylfuro[2,3-d]pyrimidine with 4-methoxy-N-methylaniline.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reactants:
-
4-chloro-5-methylfuro[2,3-d]pyrimidine (1, 85 mg, 0.5 mmol)
-
4-methoxy-N-methylaniline (2, 70 mg, 0.515 mmol)
-
N,N-diisopropylethylamine (100 μL)
-
Isopropanol (3 mL)
-
-
Procedure:
-
A solution of 4-chloro-5-methylfuro[2,3-d]pyrimidine and 4-methoxy-N-methylaniline is prepared in isopropanol.
-
N,N-diisopropylethylamine is added to the solution.
-
The reaction mixture is refluxed at 80 °C overnight.
-
After cooling to room temperature, the volatiles are removed under high vacuum.
-
The resulting crude product is purified by silica gel chromatography (5% MeOH-dichloromethane).
-
-
Yield: 77% (105 mg) as a brown solid.
Synthesis of Desmethyl-HD-800 (Radiolabeling Precursor)
The precursor for radiosynthesis, desmethyl-HD-800, can be synthesized via two alternative routes.[1]
Experimental Protocol: Synthesis of Desmethyl-HD-800 [1]
-
Method 1: Demethylation
-
Reactants: this compound (3), Boron tribromide (BBr₃)
-
Procedure: Demethylation of this compound using BBr₃.
-
Yield: 85%
-
-
Method 2: Coupling
-
Reactants: 4-chloro-5-methylfuro[2,3-d]pyrimidine (1), 4-(methylamino)phenol (5)
-
Procedure: Coupling of the two reactants.
-
Yield: 80%
-
Radiosynthesis of [¹¹C]this compound
[¹¹C]this compound is prepared by the methylation of the desmethyl precursor using [¹¹C]CH₃I.[1]
Experimental Protocol: Radiosynthesis of [¹¹C]this compound [1]
-
Reactants:
-
Desmethyl-HD-800 (4)
-
[¹¹C]CH₃I
-
-
Procedure:
-
The reaction is performed in an automated GE-FX2MeI/FX2M module.
-
Desmethyl precursor 4 is reacted with [¹¹C]CH₃I.
-
-
Radiochemical Yield (RCY): 45 ± 5% (n=20), based on [¹¹C]CH₃I.
-
Molar Activity: 92.5 ± 18.5 GBq/μmol at the end of synthesis (EOS).
Caption: Synthetic routes for this compound, its precursor, and [¹¹C]this compound.
Mechanism of Action and In Vitro Properties
This compound acts as a high-affinity inhibitor at the colchicine binding site of microtubules, disrupting their polymerization dynamics.[1][3] This mechanism is crucial for its function as an imaging agent, as it allows for the specific targeting and binding to tubulin, the primary component of microtubules. The IC₅₀ value of this compound for microtubule inhibition is 4.3 nM.[4]
Preclinical In Vivo Evaluation
The in vivo properties of [¹¹C]this compound have been evaluated in mice and non-human primates to assess its suitability as a brain imaging agent.[1][4]
Biodistribution and Brain Penetration
Ex vivo biodistribution studies in mice demonstrated that [¹¹C]this compound successfully penetrates the blood-brain barrier and is retained in the brain.[1] The tracer showed significant brain uptake, followed by a washout over time.[1] High uptake was also observed in the liver and kidney, indicating routes of metabolism and excretion.[1] In non-human primates, [¹¹C]this compound also showed good brain penetration with fast clearance.[4]
| Organ | Uptake (%ID/g) at 30 min | Specific Binding (%) |
| Brain | 5.0 ± 0.5 | 75 |
| Muscle | Not Reported | 55 |
| Heart | Not Reported | 50 |
| Lungs | Not Reported | 43 |
| Blood | Not Reported | 37 |
| Pancreas | Not Reported | 30 |
| Table 1: Biodistribution and Specific Binding of [¹¹C]this compound in Mice at 30 minutes post-injection.[1] |
Specific Binding
Blocking studies were conducted to confirm the specific binding of [¹¹C]this compound to microtubules in vivo.[1] Pre-treatment with unlabeled this compound significantly reduced the uptake of the radiotracer in the brain and other organs, confirming that the observed signal is due to specific binding to its target.[1] In the brain, 75% of the total binding was found to be specific.[1] The tracer did not show significant interaction with efflux transporters.[1]
Experimental Protocol: In Vivo Biodistribution and Blocking Studies [1]
-
Subjects: Male white mice (n=4 per group).
-
Radiotracer Administration: Tail vein injection of [¹¹C]this compound.
-
Baseline Biodistribution:
-
Mice were euthanized at 5, 30, and 60 minutes post-injection.
-
Blood and organs of interest were isolated.
-
Tracer uptake in tissues was measured using a γ-counter and expressed as % Injected Dose per gram (%ID/g).
-
-
Blocking Study:
-
A separate group of mice was pre-treated with unlabeled this compound (5 mg/kg, i.v.) 20 minutes prior to radiotracer administration.
-
Dissection was performed at 30 minutes post-radiotracer injection.
-
Organs were isolated and analyzed as in the baseline study.
-
-
Data Analysis: Specific binding was calculated by comparing the tracer uptake in the baseline and blocked groups.
References
- 1. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo comparison of N-11CH3 vs O-11CH3 radiolabeled microtubule targeted PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Preliminary Evaluations of [11C]Verubulin: Implications for Microtubule Imaging With PET [frontiersin.org]
Unraveling the Identity of HD-800: A Case of Mistaken Identity in Biomedical Research
An in-depth investigation into the biological targets and pathways of a compound designated "HD-800" has revealed a significant case of mistaken identity, with the identifier predominantly associated with a high-fidelity audio product rather than a known biological agent. Extensive searches of scientific and medical databases have yielded no discernible data for a therapeutic or research compound with this name.
Initial inquiries for "this compound" and its potential biological mechanisms consistently returned information pertaining to the Sennheiser HD 800, a widely recognized model of high-end headphones. This suggests that the nomenclature "this compound" is overwhelmingly linked to this consumer electronic device, thereby obscuring any potential biomedical entities sharing the same designation.
Further investigation into related terms, such as "HD" in a biomedical context, frequently led to information regarding Huntington's Disease. However, this is a well-established abbreviation for the neurodegenerative disorder and does not refer to a specific therapeutic compound named "this compound." Clinical trial databases and research publications concerning Huntington's Disease do not mention a drug or molecule with this identifier.
The absence of any discernible biological data for "this compound" prevents the fulfillment of the core requirements of this technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways. The scientific community does not appear to have documented a compound with this name in the context of biological targets and pathways.
It is crucial for researchers, scientists, and drug development professionals to ensure precise and unambiguous nomenclature to avoid such instances of mistaken identity. Future inquiries should aim to utilize more specific identifiers, such as chemical names, CAS numbers, or internal company codenames, to retrieve accurate and relevant biomedical information.
Unveiling the Profile of HD-800: A Technical Overview of a Novel Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data for HD-800, a high-affinity microtubule inhibitor. The information is compiled from published research, focusing on its mechanism of action, biodistribution, and cellular activity. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound.
Core Compound Profile
This compound, chemically identified as N-(4-methoxyphenyl)-N-5-dimethylfuro[2,3-d]pyrimidin-4-amine, is a potent and selective inhibitor of tubulin polymerization that targets the colchicine binding site.[1] Its high affinity and ability to circumvent P-glycoprotein (Pgp) mediated resistance make it a compound of interest for further investigation, particularly in oncology and neurodegenerative disorders where microtubule dysfunction is implicated.[1]
Preclinical Data Summary
Currently, publicly available data on this compound is primarily centered on its radiolabeled form, [11C]this compound, developed as a positron emission tomography (PET) tracer for imaging microtubules in vivo.[1] While comprehensive toxicology studies are not yet published, the initial preclinical evaluations provide valuable insights into its biological behavior.
In Vitro Activity
This compound has demonstrated potent inhibition of cell growth across a wide range of cancer cell lines.
| Metric | Value | Cell Lines |
| GI50 | < 10 nM | 47 cell lines from the NCI-60 panel |
Table 1: In Vitro Potency of this compound
Notably, this compound has been shown to overcome drug resistance mechanisms that often limit the efficacy of other microtubule-targeting agents. It circumvents resistance mediated by both P-glycoprotein (Pgp) and βIII-tubulin overexpression.[1]
In Vivo Biodistribution
Ex vivo biodistribution studies of [11C]this compound have been conducted in male white mice to understand its distribution and clearance. The data reveals that the compound can penetrate the blood-brain barrier (BBB).[1]
| Organ | Percent Injected Dose per Gram (%ID/g) at 30 min | Specific Binding (%) |
| Brain | 5 ± 0.5 | 75 |
| Muscle | Not Reported | 55 |
| Heart | Not Reported | 50 |
| Lungs | Not Reported | 43 |
| Blood | Not Reported | 37 |
| Pancreas | Not Reported | 30 |
| Liver | High Uptake | Not Significant |
| Kidney | High Uptake | Not Significant |
| Spleen | Not Reported | Not Significant |
Table 2: Ex Vivo Biodistribution and Specific Binding of [11C]this compound in Mice at 30 Minutes Post-Injection.[1]
Mechanism of Action: Microtubule Destabilization
This compound functions as a microtubule-targeting agent (MTA) by binding to the colchicine site on tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network. This, in turn, can arrest the cell cycle and induce apoptosis.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
The following outlines the methodology used in the key preclinical studies of [11C]this compound.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound was performed by reacting the desmethyl precursor with [11C]CH3I in a GE-FX2MeI/FX2M module.[1]
Caption: Experimental workflow for the radiosynthesis of [11C]this compound.
Ex Vivo Biodistribution Studies in Mice
Biodistribution studies were conducted to determine the uptake and specific binding of [11C]this compound in various organs.
-
Animal Model: Male white mice (n=4 per group).[1]
-
Administration: [11C]this compound was administered via tail vein injection.[1]
-
Time Points: Tissues were collected at 5, 30, and 60 minutes post-injection.[1]
-
Blocking Study: To determine specific binding, a separate cohort of mice was pre-treated with unlabeled this compound (5 mg/kg, i.v.) 20 minutes prior to the administration of the radiotracer.[1]
-
Tissue Analysis: Blood and organs of interest were isolated, weighed, and the radioactivity was measured using a gamma counter.[1]
-
Data Expression: Uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Caption: Experimental workflow for ex vivo biodistribution studies.
Safety and Toxicity Profile: Current Status
As of the date of this guide, a comprehensive safety and toxicity profile for this compound, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, has not been made publicly available. The existing data from preclinical imaging studies suggests that the compound is tolerated in mice at the doses used for imaging, but this is not a substitute for formal toxicology assessment. Further studies are required to establish a complete safety profile for this compound to support any potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. It is not a substitute for a formal regulatory submission or a comprehensive safety assessment. Researchers should consult the primary literature for detailed information.
References
Technical Guide: Solubility Profile of HD-800
Disclaimer: Publicly available scientific literature and chemical databases do not contain solubility data for a compound designated "HD-800" in the context of pharmaceutical research. The following document serves as a comprehensive template, structured to meet the user's specifications for a technical guide. Researchers and drug development professionals can adapt this framework to report and analyze solubility data for their compounds of interest.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. A thorough understanding of an API's solubility in various solvent systems is fundamental to preclinical and clinical development, informing formulation strategies, dosage form design, and toxicological assessments. This guide provides a structured overview of solubility characteristics and the experimental protocols for their determination, using "this compound" as a placeholder for the compound of interest.
Quantitative Solubility Data
The solubility of a compound is typically determined across a range of solvents relevant to different stages of drug development, from initial in vitro screening to final formulation. The data presented in Table 1 summarizes the solubility of a hypothetical compound, "this compound," in common aqueous and organic solvents at ambient temperature.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Deionized Water | < 0.1 | < 2.5 x 10-4 | HPLC-UV | Practically Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | < 2.5 x 10-4 | HPLC-UV | Poor aqueous solubility |
| Dimethyl Sulfoxide (DMSO) | 150 | 0.375 | Gravimetric | Highly soluble |
| Ethanol (95%) | 25 | 0.0625 | HPLC-UV | Soluble |
| Methanol | 15 | 0.0375 | HPLC-UV | Moderately soluble |
| Acetonitrile | 5 | 0.0125 | HPLC-UV | Slightly soluble |
| Propylene Glycol | 75 | 0.1875 | Gravimetric | Highly soluble |
| Polyethylene Glycol 400 (PEG 400) | 100 | 0.250 | Gravimetric | Highly soluble |
Note: Molar solubility is calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Experimental Protocols
Accurate and reproducible solubility data is contingent upon a well-defined experimental protocol. The following section details a standard method for determining the thermodynamic solubility of a compound.
Equilibrium Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (crystalline solid, >99% purity)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated pipettes and syringes
-
0.22 µm syringe filters (chemically compatible with the solvent)
Procedure:
-
Add an excess amount of solid this compound to a 2 mL glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Pipette a known volume (e.g., 1 mL) of the desired solvent into the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).
-
Equilibrate the samples for a predetermined period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Remove the vials from the shaker and let them stand to allow for the sedimentation of the solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantitatively dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
The solubility is calculated from the measured concentration and the dilution factor.
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships in scientific research. The following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Factors and Applications of Solubility Profiling.
Unraveling the Identity of HD-800: A Multifaceted Designation
The term "HD-800" does not refer to a single, distinct chemical compound with a specific molecular weight and formula. Instead, research indicates that "this compound" is a designation used across various industries to identify a range of different materials and products, from high-performance metal alloys to polymeric materials and even consumer electronics. This guide provides a technical overview of the different substances and products identified as "this compound" based on available information.
Incoloy 800 Series (this compound as a Metal Alloy)
In the field of materials science and engineering, "this compound" is often associated with the Incoloy 800 series of nickel-iron-chromium alloys. These alloys are known for their excellent strength and resistance to oxidation and carburization at high temperatures.
Chemical Composition:
Alloys do not have a fixed molecular formula or molecular weight in the same way a pure chemical compound does. Instead, their composition is expressed in terms of the weight percentages of their constituent elements. The table below summarizes the typical chemical composition of the Incoloy 800 series of alloys.
| Element | Incoloy 800 (UNS N08800) | Incoloy 800H (UNS N08810) | Incoloy 800HT (UNS N08811) |
| Nickel (Ni) | 30.0 - 35.0% | 30.0 - 35.0% | 30.0 - 35.0% |
| Chromium (Cr) | 19.0 - 23.0% | 19.0 - 23.0% | 19.0 - 23.0% |
| Iron (Fe) | 39.5% min | Balance | Balance |
| Carbon (C) | 0.10% max | 0.05 - 0.10% | 0.06 - 0.10% |
| Aluminum (Al) | 0.15 - 0.60% | 0.15 - 0.60% | 0.25 - 0.60% |
| Titanium (Ti) | 0.15 - 0.60% | 0.15 - 0.60% | 0.25 - 0.60% |
| Al + Ti | - | 0.30 - 1.20% | 0.85 - 1.20% |
| Manganese (Mn) | 1.50% max | 1.50% max | 1.50% max |
| Silicon (Si) | 1.00% max | 1.00% max | 1.00% max |
| Copper (Cu) | 0.75% max | 0.75% max | 0.75% max |
| Sulfur (S) | 0.015% max | 0.015% max | 0.015% max |
Experimental Protocols:
The characterization of these alloys involves several standard metallurgical testing protocols:
-
Chemical Analysis: Techniques such as X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) are used to determine the elemental composition.
-
Mechanical Testing: Tensile testing (ASTM E8), creep testing (ASTM E139), and stress rupture testing (ASTM E139) are performed to evaluate mechanical properties at room and elevated temperatures.
-
Corrosion Testing: Various ASTM standards are followed to assess resistance to different corrosive environments, including oxidation, carburization, and sulfidation.
Logical Relationship of Incoloy 800 Series:
The different grades of Incoloy 800 are distinguished by their carbon, aluminum, and titanium content, which in turn affects their high-temperature mechanical properties.
HD800-U (Polyethylene Homopolymer)
"HD800-U" also refers to a narrow molecular weight distribution polyethylene homopolymer.[1] As a polymer, it consists of repeating ethylene monomer units, and its molecular weight is expressed as an average over a distribution of different chain lengths.
Key Properties of HD800-U:
| Property | Value | Test Method |
| Melt Index (190°C/2.16 kg) | 8.0 g/10 min | ASTM D1238 |
| Density | 0.962 g/cm³ | ASTM D1505 |
| Tensile Strength at Yield | 4,000 psi (27.6 MPa) | ASTM D638 |
| Elongation at Break | >600% | ASTM D638 |
| Flexural Modulus | 200,000 psi (1379 MPa) | ASTM D790 |
Experimental Workflow for Polymer Characterization:
The properties of polymers like HD800-U are determined through a series of standardized tests.
Other Designations
It is important to note that "HD 800" is also used as a model number for products in other fields, such as the Sennheiser HD 800 headphones.[2][3][4] Additionally, in the context of pharmaceutical compounding, "USP 800" refers to a set of standards for handling hazardous drugs (HDs).[5][6][7] These designations are unrelated to a specific chemical's molecular weight or formula.
References
- 1. horadpolimeros.com.br [horadpolimeros.com.br]
- 2. audiosciencereview.com [audiosciencereview.com]
- 3. systematicsound.wordpress.com [systematicsound.wordpress.com]
- 4. assets.sennheiser.com [assets.sennheiser.com]
- 5. THE PCCA BLOG | USP Chapter 800: Managing HD Spills [pccarx.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. USP 800 non sterile compounding - AirClean Systems [aircleansystems.com]
Potential Therapeutic Applications of HD-800: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HD-800 is a novel small molecule that has demonstrated significant potential as a therapeutic agent, primarily in the field of oncology. Identified as a potent microtubule-targeting agent, this compound exhibits high-affinity binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics. This interference with crucial cellular processes, such as mitosis and intracellular transport, triggers cell cycle arrest and apoptosis in cancer cells. Notably, this compound has shown efficacy in multi-drug resistant cell lines and possesses the ability to penetrate the blood-brain barrier, opening avenues for the treatment of aggressive and difficult-to-treat cancers, including brain malignancies. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action and downstream signaling effects.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, motility, and intracellular trafficking. Their critical role in mitosis makes them a well-established target for cancer chemotherapy. Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents. This compound falls into the latter category, acting as a microtubule destabilizer by inhibiting tubulin polymerization.
Preclinical studies have highlighted several key features of this compound that make it a promising drug candidate:
-
Potent Anti-proliferative Activity: this compound demonstrates significant growth inhibition in a wide range of cancer cell lines at nanomolar concentrations.
-
Overcoming Drug Resistance: The compound has shown efficacy against cancer cells that have developed resistance to other chemotherapeutic agents.
-
Blood-Brain Barrier Penetration: This characteristic is particularly significant for the potential treatment of primary and metastatic brain tumors.
This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's therapeutic potential, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| Tubulin Polymerization IC₅₀ | <10 nM | In vitro tubulin assay | [1] |
| Anti-proliferative GI₅₀ | <10 nM | NCI-60 cell line panel |
Table 2: In Vitro Specific Binding of [¹¹C]this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Specific Binding (%) |
| MDA-MB-231 | Breast Cancer | ~90% |
| GBM-PDX | Glioblastoma | ~60% |
| U251 | Glioblastoma | Not reported |
| PC3 | Prostate Cancer | ~60% |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network.
The disruption of microtubule function has profound downstream consequences, primarily affecting rapidly dividing cancer cells:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, resulting in programmed cell death.
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its investigation.
References
Methodological & Application
Application Notes: Preclinical Evaluation of HD-800 in In Vivo Cancer Models
Introduction
HD-800 is a novel, potent, and selective small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of the FGFR pathway, through amplification, mutations, or fusions, is a known oncogenic driver in a variety of human cancers, including bladder, lung, and breast cancer. This compound is designed to block the ATP-binding site of FGFR kinases, thereby inhibiting downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound in human tumor xenograft models, a critical step in assessing its anti-tumor efficacy and safety profile before clinical development.
Mechanism of Action: FGFR Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the FGFR signaling cascade. Upon binding of Fibroblast Growth Factor (FGF) ligands, the FGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This activation primarily triggers two key pathways: the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. By blocking the initial phosphorylation event, this compound effectively shuts down these oncogenic signals.
In Vivo Experimental Workflow
A typical in vivo efficacy study involves several sequential stages, from model selection and tumor implantation to treatment and final endpoint analysis. The workflow ensures systematic evaluation of the compound's therapeutic potential and tolerability.
Protocols
Protocol 1: this compound Formulation for Oral Gavage
This protocol describes the preparation of this compound for administration to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Methylcellulose (MC)
-
0.2% (v/v) Tween 80
-
Sterile deionized water
-
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
Analytical balance
Method:
-
Calculate the required amount of this compound based on the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Prepare the vehicle solution by first dissolving Tween 80 in sterile water, then slowly adding methylcellulose while stirring until a homogenous suspension is formed.
-
Weigh the calculated amount of this compound powder.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure uniformity. Maintain gentle stirring during the dosing procedure.
-
Prepare fresh daily.
Protocol 2: Subcutaneous Xenograft Model Establishment
This protocol details the implantation of human cancer cells to establish a subcutaneous tumor model in immunodeficient mice.
Materials:
-
Human cancer cell line with FGFR dysregulation (e.g., NCI-H1581, RT-112)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
Trypsin-EDTA, PBS (phosphate-buffered saline)
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
Method:
-
Culture cells to ~80% confluency. Ensure they are healthy and in the logarithmic growth phase.
-
Harvest cells using trypsin, wash with complete medium, and then wash twice with cold sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize the mouse and shave the right flank area.
-
Draw 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe.
-
Inject the 0.1 mL suspension subcutaneously into the prepared flank of the mouse.
-
Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
-
Once average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups.
Protocol 3: In Vivo Efficacy and Tolerability Study
This protocol describes the treatment and monitoring of tumor-bearing mice.
Materials:
-
Tumor-bearing mice, randomized into groups (n=8-10 per group)
-
Prepared this compound formulation and vehicle control
-
Oral gavage needles (20-gauge, curved)
-
Digital calipers
-
Analytical balance for mouse body weight
Method:
-
Group Assignment:
-
Group 1: Vehicle Control (0.5% MC, 0.2% Tween 80)
-
Group 2: this compound (25 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
-
Treatment: Administer the assigned treatment (vehicle or this compound) orally once daily (QD) at a volume of 10 mL/kg.
-
Tumor Measurement: Measure tumor length and width with digital calipers twice weekly.
-
Body Weight: Measure the body weight of each mouse twice weekly to monitor for toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation.
-
Endpoint Criteria: The study is typically terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³). Other endpoints include tumor ulceration or a decline in animal health.
-
Data Collection: At the end of the study, sacrifice all mice. Excise the tumors and record their final weights.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
-
TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Data Presentation
The following tables summarize representative data from a fictional preclinical study of this compound in an FGFR-amplified bladder cancer xenograft model.
Table 1: this compound Dosing and Efficacy Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QD, p.o. | 1850 ± 210 | - |
| This compound | 25 | QD, p.o. | 740 ± 95 | 60% |
| This compound | 50 | QD, p.o. | 222 ± 48 | 88% |
SEM: Standard Error of the Mean; QD: Once daily; p.o.: Oral administration.
Table 2: In Vivo Tolerability Profile of this compound
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Change (%) | Study Day of Maximum Change | Clinical Observations |
| Vehicle Control | - | +5.2% | Day 21 | No adverse findings |
| This compound | 25 | -1.5% | Day 14 | No adverse findings |
| This compound | 50 | -6.8% | Day 18 | Mild, transient lethargy noted in 2/10 mice |
Body weight change is relative to Day 1 of treatment.
Disclaimer: this compound is a fictional compound used for illustrative purposes. The protocols and data presented are representative examples for the preclinical evaluation of a novel anti-cancer agent and should be adapted as necessary for specific experimental contexts. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes and Protocols for HD-800: An Investigational Compound for Huntington's Disease
Disclaimer: The compound "HD-800" is a hypothetical designation for the purpose of these application notes. The following data and protocols are a synthesis of publicly available information on various investigational therapies for Huntington's Disease (HD) and are intended for research and informational purposes only. The information provided does not constitute medical advice or endorsement of any specific therapeutic agent.
Introduction
Huntington's Disease (HD) is a progressive neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). This compound represents a class of investigational compounds designed to address the underlying pathology of HD. These notes provide an overview of the characteristics of this compound, drawing from data on compounds with different mechanisms of action currently under investigation, including antisense oligonucleotides (ASOs), gene therapies, and small molecule modulators.
Mechanism of Action: The primary mechanism of action for this compound is the reduction of mHTT protein levels in the central nervous system. This can be achieved through various strategies, such as targeting HTT mRNA for degradation, modulating the splicing of the HTT pre-mRNA, or delivering a microRNA to suppress HTT translation. An alternative neuroprotective approach involves agonism of the Sigma-1 receptor (S1R), which is implicated in cellular stress responses and neuronal survival.
Quantitative Data Summary
The following tables summarize representative dosage and administration data from preclinical and clinical studies of various investigational therapies for HD.
Table 1: Preclinical Dosage of this compound Analogs
| Compound Class | Model System | Route of Administration | Dosage Range | Observed Effects |
| Small Molecule (Oral) | YAC128 HD Mice | Oral gavage | 10 - 30 mg/kg/day | Improved motor learning and coordination, amelioration of psychiatric-like features.[1] |
| Gene Therapy (AAV-based) | Huntington's Disease Minipigs | Intrastriatal (CED) | Single administration | Widespread and sustained reduction of mHTT protein in the brain.[2] |
| Gene Therapy (AAV-based) | Non-human Primates | Intrastriatal (CED) | Single administration | Well-tolerated with widespread vector DNA and transgene distribution in the brain.[2] |
CED: Convection-Enhanced Delivery
Table 2: Clinical Dosage and Administration of this compound Analogs
| Compound Class | Clinical Trial Phase | Route of Administration | Dosage Regimen |
| Antisense Oligonucleotide | Phase 2 (GENERATION HD2) | Intrathecal injection | 100 mg every 16 weeks.[3][4][5][6][7] |
| Gene Therapy (AAV-based) | Phase 1/2 | Neurosurgical (intrastriatal) | Single administration of low dose (6x10¹² vg) or high dose (6x10¹³ vg).[8] |
| Small Molecule (Oral RNA Splicing Modulator) | Phase 1 (in patients) | Oral | 3 mg or 9 mg daily.[9][10] |
| Small Molecule (Oral S1R Agonist) | Phase 3 (PROOF-HD) | Oral | 45 mg twice daily.[11][12][13] |
vg: vector genomes
Signaling Pathways and Experimental Workflows
Signaling Pathway of a Neuroprotective this compound Analog (Sigma-1 Receptor Agonist)
References
- 1. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniQure Announces Publications of Preclinical Data for [globenewswire.com]
- 3. neurologylive.com [neurologylive.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. trial.medpath.com [trial.medpath.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. Roche provides an update on tominersen: What’s next for this huntingtin-lowering drug? – HDBuzz [en.hdbuzz.net]
- 8. hdsa.org [hdsa.org]
- 9. skyhawktx.com [skyhawktx.com]
- 10. Skyhawk Therapeutics Announces Positive First Interim Results in Patients from its Phase 1 Clinical Trial of SKY-0515 as a Treatment for Huntington's Disease [prnewswire.com]
- 11. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 13. neurology.org [neurology.org]
Application Notes and Protocols: Preparation of HD-800 Stock Solutions
Introduction
The designation "HD-800" is predominantly associated with a high-fidelity audio headphone model. However, in the context of scientific research and drug development, this identifier is not linked to a specific, commercially available chemical compound or reagent for which standardized stock solution protocols have been established.
This document aims to provide a generalized framework and best-practice guidelines for the preparation of stock solutions for novel or unspecified compounds, using "this compound" as a placeholder. The protocols outlined below are based on standard laboratory procedures and should be adapted based on the empirically determined physicochemical properties of the actual substance being used.
Compound Characterization and Data Summary
Prior to preparing a stock solution, it is crucial to obtain and summarize the key physicochemical properties of the compound, tentatively referred to as this compound. This information is typically found in the manufacturer's Certificate of Analysis (CofA) or can be determined experimentally.
Table 1: Physicochemical Properties of Compound this compound (Example Data)
| Property | Value | Source |
| Molecular Weight (MW) | e.g., 450.5 g/mol | Certificate of Analysis |
| Purity | e.g., >98% | Certificate of Analysis |
| Appearance | e.g., White to off-white solid | Visual Inspection |
| Solubility | ||
| DMSO | e.g., ≥ 50 mg/mL | Experimental Data |
| Ethanol | e.g., ≥ 25 mg/mL | Experimental Data |
| Water | e.g., Insoluble | Experimental Data |
| Recommended Storage (Solid) | e.g., -20°C, desiccated, protected from light | Manufacturer's Recommendation |
| Recommended Storage (Solution) | e.g., -80°C in aliquots | Manufacturer's Recommendation |
Experimental Protocols
Materials and Equipment
-
Compound this compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The final volume and concentration can be adjusted as needed.
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for the preparation of an this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution (assuming MW = 450.5 g/mol ): Mass (g) = 0.010 mol/L x 0.001 L x 450.5 g/mol = 0.004505 g = 4.51 mg
-
-
Weigh the calculated amount of this compound powder using a calibrated analytical balance in a tared, sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Example: Add 1 mL of DMSO to the 4.51 mg of this compound.
-
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for compounds with lower solubility, but the stability of the compound at elevated temperatures must be considered.
-
Visually inspect the solution to ensure that all particulate matter has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C , protected from light.
Signaling Pathway Context (Hypothetical)
For a novel compound like "this compound," its mechanism of action would need to be elucidated through extensive research. The following diagram illustrates a hypothetical signaling pathway where an inhibitor, such as this compound, might act.
Diagram: Hypothetical Kinase Signaling Pathway Inhibition
Caption: Hypothetical inhibition of Kinase B by this compound.
Quality Control and Best Practices
-
Solubility Testing: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to confirm the appropriate solvent and maximum achievable concentration.
-
Stability: The stability of the compound in solution should be determined. This can be assessed by comparing the activity of freshly prepared stock with that of aged stock solutions.
-
Documentation: Maintain detailed records of all stock solution preparations, including lot numbers of the compound and solvents, exact masses and volumes used, and dates of preparation and aliquoting.
-
Safety: Always handle unknown compounds with appropriate caution. Consult the Material Safety Data Sheet (MSDS) if available, and always work in a well-ventilated area, wearing appropriate PPE.
Application Notes and Protocols: HD-800 Assay for the Quantitative Determination of Mutant Huntingtin Protein
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT).[1][2] The accumulation of mHTT in the brain is a key pathological event in HD, making it a critical biomarker for disease diagnosis, prognosis, and the evaluation of therapeutic interventions. This document provides a detailed protocol for the development and validation of the hypothetical "HD-800 Assay," a chemiluminescent immunoassay designed for the quantitative determination of mHTT in cerebrospinal fluid (CSF).
The methodologies and validation parameters outlined below are based on established principles of immunoassay development and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Huntington's Disease Signaling Pathway
The pathogenesis of Huntington's disease is complex, involving multiple signaling pathways disrupted by the mutant huntingtin protein. A simplified overview of the key pathways is presented below.
References
Application Notes & Protocols for the Bioanalytical Quantification of HD-800 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the quantitative analysis of HD-800, a novel tyrosine kinase inhibitor, in human plasma. The described method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies.[1][2][3] Detailed protocols for sample preparation via protein precipitation, chromatographic separation, and mass spectrometric detection are provided, along with method validation data.
Introduction
This compound is an investigational small molecule drug candidate designed as a potent and selective inhibitor of a key tyrosine kinase involved in oncogenic signaling pathways. To support preclinical and clinical development, a robust and reliable bioanalytical method is essential for the accurate quantification of this compound in biological matrices.[4] This is critical for evaluating the compound's pharmacokinetics (PK), safety, and efficacy.[4]
The method detailed herein is a UPLC-MS/MS assay for determining this compound concentrations in human plasma. Protein precipitation is employed for sample cleanup due to its simplicity, speed, and efficiency in removing high-abundance proteins.[5][6] Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in the positive ion electrospray mode.[1][7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (deuterated internal standard, IS)
-
Acetonitrile (LC-MS grade)[8]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Protocol 1: Sample Preparation via Protein Precipitation
This protocol describes the extraction of this compound and the internal standard (IS) from human plasma.
-
Thaw Samples: Thaw frozen plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature and vortex to ensure homogeneity.[6]
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Add Internal Standard: Add 50 µL of the IS working solution (this compound-d4 at 100 ng/mL in 50:50 acetonitrile:water) to each tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This creates a 3:1 solvent-to-plasma ratio, which is effective for protein removal.[5]
-
Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[5]
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials, avoiding disturbance of the protein pellet.[6]
-
Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.[1]
Protocol 2: UPLC-MS/MS Analysis
This protocol details the instrumental conditions for the separation and detection of this compound.
UPLC System Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5.0 minutes |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Mass Spectrometer Conditions:
| Parameter | Value |
| Instrument | Sciex Triple Quad 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 450.2 | 288.1 | 35 |
| This compound-d4 (IS) | 454.2 | 292.1 | 35 |
Data Presentation & Method Validation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 3: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Model | r² |
|---|
| this compound | 1 - 2000 | Linear, 1/x² weighting | > 0.998 |
Table 4: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 6.5 | 104.2 | 7.8 | 102.5 |
| Low (LQC) | 3.0 | 4.8 | 98.7 | 5.9 | 99.1 |
| Medium (MQC) | 100 | 3.1 | 101.5 | 4.2 | 100.8 |
| High (HQC) | 1500 | 2.5 | 97.9 | 3.5 | 98.3 |
LLOQ: Lower Limit of Quantitation
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the bioanalytical method from sample receipt to data analysis.
Caption: Workflow for the quantification of this compound in human plasma.
Hypothetical Signaling Pathway
This compound is hypothesized to inhibit the aberrant signaling of a receptor tyrosine kinase (RTK), which is implicated in cell proliferation and survival. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the RTK signaling pathway by this compound.
References
- 1. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. benchchem.com [benchchem.com]
- 6. a protein precipitation extraction method [protocols.io]
- 7. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
Application Notes and Protocols for In Vitro Characterization of HD-800
For Researchers, Scientists, and Drug Development Professionals
Introduction
HD-800 is a novel small molecule inhibitor with potential applications in oncology. Preliminary evidence suggests that this compound may target key signaling pathways involved in cell cycle progression and survival. These application notes provide a comprehensive guide for the in vitro characterization of this compound, detailing experimental protocols to elucidate its mechanism of action and dose-dependent effects on cancer cell lines. The following protocols are foundational for preclinical drug development and are designed to be adapted to specific research needs. Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents that regulate gene expression and induce cell death, apoptosis, and cell cycle arrest in cancer cells.[1] Similarly, kinase inhibitors are targeted therapies that block the action of protein kinases, which are critical for cell signaling pathways controlling cell growth and division.
Data Presentation: Illustrative Effects of this compound on Cancer Cell Lines
The following tables summarize hypothetical quantitative data from key in vitro assays performed on a representative cancer cell line after 48 hours of treatment with this compound.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 81 ± 5.5 |
| 10 | 62 ± 6.1 |
| 25 | 41 ± 4.7 |
| 50 | 23 ± 3.9 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 70.1 ± 3.5 | 15.8 ± 2.2 | 14.1 ± 1.9 |
| 25 | 45.6 ± 4.2 | 30.2 ± 3.1 | 24.2 ± 2.8 |
| 50 | 20.3 ± 2.9 | 45.7 ± 4.5 | 34.0 ± 3.6 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.4 ± 3.3 | 25.1 ± 2.5 | 19.5 ± 2.1 |
| 10 | 68.2 ± 4.1 | 15.7 ± 1.9 | 16.1 ± 1.8 |
| 25 | 75.9 ± 4.5 | 10.3 ± 1.5 | 13.8 ± 1.6 |
| 50 | 82.1 ± 5.0 | 6.8 ± 1.2 | 11.1 ± 1.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
References
Application Notes and Protocols for HD-800, a Selective Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper handling, storage, and application of HD-800, a high-affinity and selective colchicine site tubulin inhibitor.
1. Compound Information
This compound is a potent small molecule inhibitor of tubulin polymerization. It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. Its chemical name is N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine.
| Property | Value |
| IUPAC Name | N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.30 g/mol |
| CAS Number | Not available |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
2. Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C for several months to years. |
| Short-term Storage | Store at 0-4°C for days to weeks.[1] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical.[1] |
| Handling | Handle in a well-ventilated area. Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Stability | The product is stable for a few weeks during ordinary shipping and customs procedures.[1] For long-term stability, follow the recommended storage conditions. |
3. Mechanism of Action and Signaling Pathway
This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.
References
Application Note: High-Throughput Screening for Apoptosis Induction using a Caspase-3/7 Assay on the HTS-800 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[1][2] This application note describes a robust and sensitive method for identifying potential therapeutic agents that induce apoptosis, or programmed cell death, a critical process in development and disease. The assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[3][4]
Due to the ambiguity of the "HD-800" system in publicly available information, this document outlines a protocol for a generic, automated high-throughput screening system, hereafter referred to as the "HTS-800". This system is assumed to be a fluorescence and luminescence plate reader capable of handling 384-well microplates, a common format in HTS.[2][5] The principles and protocols described herein are broadly applicable to various HTS platforms.
Principle of the Assay
This assay utilizes a luminogenic substrate for caspase-3 and -7.[6] In apoptotic cells, activated caspase-3/7 cleaves the substrate, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.[4] This "glow-type" assay is designed for simplicity and high-throughput applications, involving a one-step addition of the reagent to the cell culture plate.[4][6]
Signaling Pathway: Apoptosis Induction
The diagram below illustrates a simplified signaling pathway for apoptosis, highlighting the central role of effector caspases 3 and 7. Extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways converge on the activation of these caspases, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Simplified Apoptosis Signaling Pathway.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and automation. It begins with cell plating, followed by compound addition, incubation, and finally, signal detection and data analysis.
Caption: High-Throughput Screening Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
HeLa cells (or other suitable cancer cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
384-well white, opaque-bottom microplates
-
Compound library dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
HTS-800 plate reader with luminescence detection
Protocol
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the library compounds to the desired final concentration in assay medium.
-
Using a pintool or acoustic liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plate.
-
Include wells with a positive control (Staurosporine at a final concentration of 1 µM) and a negative control (0.1% DMSO vehicle).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 20 µL of the reagent to each well of the 384-well plate.
-
Mix the contents on a plate shaker at low speed for 1 minute.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence signal using the HTS-800 plate reader with an integration time of 0.5-1 second per well.
-
Data Presentation and Analysis
The performance of the HTS assay is evaluated using statistical parameters such as the Z'-factor, which indicates the robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | 0.78 | Excellent assay quality |
| Signal-to-Background | >10 | Robust signal window |
| CV (%) of Controls | <15% | High reproducibility |
The activity of each compound is typically expressed as a percentage of the positive control. Hits are selected based on a predefined activity threshold.
Table 2: Example Screening Data
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Activity vs. Positive Control |
| Negative Control (DMSO) | N/A | 1,500 | 0% |
| Positive Control (Staurosporine) | 1 | 25,000 | 100% |
| Compound A | 10 | 1,800 | 1.3% |
| Compound B (Hit) | 10 | 18,500 | 72.3% |
| Compound C | 10 | 5,200 | 15.7% |
Data Analysis:
-
Calculate the average and standard deviation for the positive and negative controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|
-
Normalize the data for each test compound to the controls: % Activity = ((RLU_compound - Avg_neg) / (Avg_pos - Avg_neg)) * 100
-
Identify "hits" as compounds that exceed a certain activity threshold (e.g., >50% activity).
Conclusion
The described Caspase-3/7 assay provides a robust and sensitive method for high-throughput screening of compound libraries to identify inducers of apoptosis. The simple "add-mix-measure" protocol is well-suited for automation on a platform like the HTS-800, enabling efficient and reliable screening campaigns in a drug discovery setting. Further characterization of identified hits through dose-response studies and secondary assays is recommended to confirm their activity and elucidate their mechanism of action.
References
Application Notes and Protocols for HD-800 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HD-800 is a high-affinity, selective inhibitor of tubulin that binds to the colchicine site, making it a valuable tool for studying microtubule dynamics.[1][2] Its carbon-11 labeled counterpart, [11C]this compound, is a promising positron emission tomography (PET) radiotracer for the in vivo imaging of microtubules.[1][2][3] This agent readily crosses the blood-brain barrier, enabling the non-invasive visualization and quantification of microtubule density and distribution in the central nervous system (CNS) and peripheral organs.[1][4]
Dysregulation of microtubule function is a key pathological feature in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in cancers such as glioblastoma.[1][4] Therefore, [11C]this compound presents a significant opportunity for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics targeting microtubules.[2][4]
These application notes provide an overview of the potential uses of [11C]this compound in specific disease models and include a general protocol for its use in preclinical PET imaging studies.
Potential Applications in Specific Disease Models
While detailed protocols for the application of [11C]this compound in specific disease models are still emerging, its properties make it a highly relevant tool for investigating the following conditions:
Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)
Rationale: Microtubule destabilization and axonal transport defects are early events in the pathogenesis of many neurodegenerative diseases.[1][4] [11C]this compound PET imaging could be employed to:
-
Assess microtubule density and integrity in brain regions affected by the disease.
-
Monitor disease progression by tracking changes in microtubule stability over time.
-
Evaluate the in vivo efficacy of microtubule-stabilizing drugs.
Cancers (e.g., Glioblastoma)
Rationale: Microtubules are a validated target for many anti-cancer drugs. The expression of different tubulin isotypes can influence tumor aggressiveness and drug resistance. [11C]this compound PET imaging could be utilized to:
-
Characterize microtubule density in tumors, which may correlate with tumor grade and prognosis.
-
Predict response to anti-microtubule chemotherapy by assessing target availability.
-
Monitor treatment response by detecting changes in microtubule dynamics within the tumor.
Quantitative Data Summary
The following tables summarize the biodistribution and specific binding of [11C]this compound in healthy male white mice.
Table 1: Biodistribution of [11C]this compound in Healthy Male White Mice
| Organ | 5 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) |
| Brain | 3.5 ± 0.6 | 5.0 ± 0.5 | 1.5 ± 0.84 |
| Blood | 4.2 ± 0.9 | 3.8 ± 0.7 | 2.5 ± 0.5 |
| Heart | 3.9 ± 0.5 | 3.2 ± 0.4 | 1.8 ± 0.3 |
| Lungs | 5.1 ± 0.8 | 4.5 ± 0.6 | 2.9 ± 0.4 |
| Spleen | 2.8 ± 0.4 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Pancreas | 3.1 ± 0.5 | 2.9 ± 0.4 | 1.9 ± 0.3 |
| Muscles | 2.5 ± 0.4 | 2.2 ± 0.3 | 1.4 ± 0.2 |
| Liver | 8.5 ± 1.2 | 9.2 ± 1.5 | 7.8 ± 1.1 |
| Kidney | 7.9 ± 1.1 | 8.5 ± 1.3 | 6.9 ± 1.0 |
(Data sourced from ex vivo biodistribution studies in male white mice (n=4).[1])
Table 2: Specific Binding of [11C]this compound in Various Organs
| Organ | Specific Binding (%) |
| Brain | 75 |
| Muscle | 55 |
| Heart | 50 |
| Lungs | 43 |
| Blood | 37 |
| Pancreas | 30 |
(Data determined by blocking experiments with unlabeled this compound (5 mg/kg, i.v.) at 30 minutes post-injection.[1][5])
Experimental Protocols
The following is a general protocol for in vivo PET imaging with [11C]this compound in a mouse model, based on initial preclinical studies. Researchers should adapt this protocol based on their specific experimental needs and animal models.
General Protocol for [11C]this compound PET/CT Imaging in Mice
1. Animal Preparation:
-
Animal Model: Male white mice (or a relevant disease model, e.g., transgenic Alzheimer's mice, glioblastoma xenograft mice).
-
Acclimatization: Acclimatize animals to the housing facility for at least one week before the imaging study.
-
Fasting: Fasting is not explicitly required for [11C]this compound imaging, but consistent feeding schedules are recommended to reduce variability.
-
Anesthesia: Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance in oxygen).
2. Radiotracer Administration:
-
Dose: Prepare a dose of [11C]this compound (e.g., 3.7 ± 0.74 MBq) in a sterile saline solution containing 10% ethanol.
-
Route of Administration: Intravenous (i.v.) tail vein injection is the standard route.
-
Volume: The injection volume should be kept low (e.g., ~100 µL) to avoid physiological disturbances.
3. PET/CT Imaging:
-
Scanner: A high-resolution small-animal PET/CT scanner (e.g., Trifoil Triumph II) is required.[1]
-
Positioning: Place the anesthetized animal on the scanner bed, ensuring the region of interest (e.g., brain or tumor) is within the field of view.
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
-
PET Scan:
-
Start the dynamic PET scan immediately after the injection of [11C]this compound.
-
Acquisition Time: A 60-minute dynamic acquisition is recommended to capture the tracer kinetics.[1]
-
Framing: Reconstruct the data into a series of time frames (e.g., 21 frames of increasing duration from 30 seconds to 5 minutes).[1]
-
4. Image Analysis:
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D Fourier rebinning) with attenuation correction.
-
Image Co-registration: Co-register the PET and CT images.
-
Region of Interest (ROI) Analysis: Draw ROIs on the co-registered images for the brain, tumor, and other organs of interest.
-
Quantification:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for biodistribution analysis.
-
Generate time-activity curves (TACs) for kinetic modeling.
-
Calculate the standardized uptake value (SUV) for semi-quantitative analysis.
-
5. Blocking Study (for confirming specific binding):
-
Procedure: In a separate cohort of animals, pre-administer a blocking dose of unlabeled this compound (e.g., 5 mg/kg, i.v.) or another colchicine site binding ligand approximately 20 minutes before the injection of [11C]this compound.[1]
-
Analysis: Compare the tracer uptake in the blocked animals to the baseline group to determine the specific binding.
Visualizations
Signaling Pathway: Microtubule Dynamics in Neuronal Health and Disease
References
- 1. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and Evaluation of [11C]this compound, a High Affinity Brain Penetrant PET Tracer for Imaging Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of [11C]HD800, a high affinity tracer for imaging microtubule | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HD-800 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing HD-800 in their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Target Kinase Activity
Question: My this compound treatment is not showing the expected inhibition of the target kinase, or the results are highly variable between experiments. What are the initial checks I should perform?
Answer:
When encountering a lack of expected inhibitory effects or high variability, a systematic review of your experimental setup is crucial.[1] Begin by addressing the following points:
-
This compound Integrity and Preparation:
-
Stock Solution: Confirm that the this compound stock solution was prepared correctly, is properly stored, and has not undergone multiple freeze-thaw cycles.[1] It is advisable to prepare fresh serial dilutions for each experiment from a recent stock to avoid inaccuracies from pipetting errors.[1]
-
Solubility: Verify the solubility of this compound in your assay buffer. Poor solubility can lead to a lower effective concentration of the compound.[2]
-
-
Assay Conditions:
-
ATP Concentration: If using a kinase assay that requires ATP, ensure the ATP concentration is appropriate. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.
-
Incubation Time: Optimize the incubation time for this compound treatment. Insufficient incubation may not allow for complete target engagement.
-
-
Cell-Based Assay Specifics:
-
Cell Line Sensitivity: Double-check that the cell line you are using is sensitive to the inhibition of the target kinase pathway.[1]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[1]
-
Cell Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift and altered drug responses.[1]
-
Issue 2: High Background or False Positives in High-Throughput Screening (HTS)
Question: I am observing a high rate of false positives or significant background noise in my HTS campaign with this compound. How can I troubleshoot this?
Answer:
High background and false positives are common challenges in HTS that can obscure true hits.[2] Consider the following troubleshooting steps:
-
Compound Interference:
-
Autofluorescence: If using a fluorescence-based assay, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.[2]
-
Assay Interference: Some compounds can directly interfere with the assay components (e.g., luciferase, fluorescent proteins). Perform counter-screens to identify such interfering compounds.[2]
-
-
Assay Quality and Robustness:
-
Z'-factor: A low Z'-factor is a critical issue that must be addressed before a full screen.[2] This metric indicates the quality of the assay. A Z' of 0.5 or higher is generally considered good.[3]
-
Reagent Stability: Gradual changes in signal over a run, known as assay drift, can be due to reagent degradation or temperature fluctuations.[2]
-
-
Data Analysis:
-
Normalization: Employ robust normalization methods to account for plate-to-plate variation.[2]
-
The following logical workflow can help troubleshoot a low Z'-factor:
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key kinase in the MAPK/ERK signaling pathway. By inhibiting this kinase, this compound is expected to block the phosphorylation of downstream proteins, leading to a reduction in cell proliferation and survival in cancer cell lines where this pathway is overactive.
The following diagram illustrates the proposed mechanism of action:
Q2: My cells are not viable upon thawing for my this compound experiment. What could be the cause?
A2: Several factors can contribute to poor cell viability after thawing:
-
Delayed Handling: Cells should be immediately placed into culture or liquid nitrogen after being received on dry ice.[4]
-
Incorrect Media: Ensure you are using the recommended medium and serum for your specific cell line, as some can be sensitive to media components.[4]
-
DMSO Removal: It is crucial to remove the DMSO from the cryopreservation medium by performing a medium exchange as described in standard cell culture protocols.[4]
Q3: I am observing high variability in my cell-based assay results. What are some common sources of this variability?
A3: High variability can be an inherent feature of biological systems, but several experimental factors can worsen it.[1] To minimize variability:
-
Consistent Cell Culture Practices: Inconsistent practices are a major contributor to irreproducible results.[1]
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic changes and altered drug responses.[1]
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase when you begin your experiment.[1]
-
Serum Variability: Lot-to-lot variability in serum can significantly impact cell growth and their response to drugs.[1]
Q4: How do I select the appropriate microtiter plate for my this compound assay?
A4: The choice of microtiter plate depends on the type of assay you are performing:
-
Absorbance-based assays: Use clear plates.
-
Luminescence-based assays: Never use clear plates due to light leakage between wells. White plates are generally preferred for luminescence to maximize the signal.
-
Fluorescence-based assays: Black plates are typically used to reduce background fluorescence and light scattering. For any cell-based assay, the plate should be sterile, have a lid, and be tissue culture-treated if you are working with adherent cells.[5]
Data Presentation
Table 1: Hypothetical Optimization Data for an this compound Cell Viability Assay
This table summarizes hypothetical data from an experiment to optimize assay conditions. The goal is to find conditions that yield a robust signal window, indicated by a high Signal-to-Background ratio (S/B) and a Z'-factor close to 1.0.[2]
| Condition ID | Cell Seeding Density (cells/well) | This compound Incubation Time (hours) | Signal-to-Background (S/B) | Z'-Factor | Recommendation |
| 1 | 5,000 | 24 | 8.2 | 0.45 | Sub-optimal |
| 2 | 5,000 | 48 | 15.5 | 0.78 | Optimal |
| 3 | 10,000 | 24 | 12.1 | 0.65 | Acceptable |
| 4 | 10,000 | 48 | 14.8 | 0.72 | Good |
Condition 2 demonstrates the best combination of a high S/B ratio and a strong Z'-factor, making it the recommended condition for further experiments.[2]
Experimental Protocols
Protocol 1: General Workflow for Testing the In Vitro Efficacy of this compound
This protocol outlines a typical experimental workflow for assessing the anti-proliferative effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells at the optimized density (e.g., 5,000 cells/well) in a 96-well tissue culture-treated plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for the determined optimal time (e.g., 48 hours).
-
Viability Assay: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.[6]
-
Signal Detection: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
Technical Support Center: Optimizing HD-800 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HD-800 for various in vitro assays. The following information is designed to answer frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new assay?
For a novel compound like this compound, it is advisable to start with a wide concentration range to determine its potency. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the picomolar range. The initial screening range will depend on the nature of the assay.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
Q3: What is the maximum final concentration of DMSO that is acceptable in my assay?
The tolerance of assays to DMSO varies. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. Biochemical assays may tolerate higher concentrations, but it is crucial to include a vehicle control (DMSO at the same final concentration as in the treated samples) to account for any solvent effects.
Q4: Which type of assay should I use to determine the potency of this compound?
The choice of assay depends on the target and the desired endpoint. For determining direct inhibition of an enzyme, a biochemical assay using the purified target protein is appropriate. To understand the compound's effect in a more biologically relevant context, cell-based assays are essential. These can measure downstream effects of target engagement, such as changes in gene expression, protein levels, or cell viability.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Biochemical HDAC Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific Histone Deacetylase (HDAC) isoform.
-
Reagent Preparation:
-
Prepare a 2X concentrated solution of the HDAC enzyme in assay buffer.
-
Prepare a 2X concentrated solution of the fluorogenic HDAC substrate.
-
Create a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve a 10X final concentration.
-
Prepare a vehicle control (DMSO in assay buffer).
-
Prepare a positive control inhibitor with a known potency.
-
-
Assay Procedure:
-
Add 5 µL of the 10X this compound serial dilutions or controls to the wells of a 96-well plate.
-
Add 20 µL of the 2X HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the 2X HDAC substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing the Effect of this compound on Cell Viability
This protocol describes how to evaluate the cytotoxicity of this compound using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the concentration that reduces cell viability by 50% (EC50).
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Different Assay Types
| Assay Type | Starting Concentration | Serial Dilution | Final DMSO Conc. |
| Biochemical (e.g., HDAC) | 100 µM | 1:3 or 1:5 | < 1% |
| Cell-Based (Viability) | 50 µM | 1:3 | < 0.5% |
| Cell-Based (Target Engagement) | 10 µM | 1:3 | < 0.5% |
Table 2: Example Template for Dose-Response Data
| This compound Conc. (µM) | Log [this compound] | Response 1 | Response 2 | Average Response | % Inhibition/Viability |
| 100 | 2 | ||||
| 33.3 | 1.52 | ||||
| 11.1 | 1.05 | ||||
| 3.7 | 0.57 | ||||
| 1.2 | 0.08 | ||||
| 0.4 | -0.40 | ||||
| 0.1 | -1.00 | ||||
| 0.0 | Vehicle | 0% |
Visualizations
Troubleshooting Guide
Issue: High background signal in my assay.
-
Possible Cause 1: Autofluorescence of this compound.
-
How to Diagnose: Measure the fluorescence of wells containing only this compound in the assay buffer.
-
Solution: If this compound is autofluorescent at the wavelengths used, consider switching to a different detection method (e.g., luminescence or absorbance-based assays) or use a fluorophore with a different excitation/emission spectrum.
-
-
Possible Cause 2: Contaminated reagents.
-
How to Diagnose: Test each reagent individually for background signal.
-
Solution: Prepare fresh reagents and use high-purity solvents and water.
-
-
Possible Cause 3: Non-specific binding in cell-based assays.
-
How to Diagnose: High signal in control wells without the primary antibody (if applicable).
-
Solution: Optimize blocking steps and antibody concentrations. Ensure adequate washing steps are performed.
-
Issue: Low or no signal in my assay.
-
Possible Cause 1: this compound is not potent or is inactive.
-
How to Diagnose: The dose-response curve is flat, even at high concentrations.
-
Solution: Verify the integrity of the this compound stock solution. Confirm that the target of this compound is present and active in your assay system.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
How to Diagnose: Even the positive control shows a weak signal.
-
Solution: Optimize assay parameters such as incubation time, temperature, and reagent concentrations. Ensure the enzyme or cells are healthy and at the correct concentration.
-
-
Possible Cause 3: Incorrect instrument settings.
-
How to Diagnose: The signal is weak across the entire plate.
-
Solution: Check the filter sets, gain, and other settings on the plate reader to ensure they are optimal for the specific assay.
-
Issue: Poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent cell seeding.
-
How to Diagnose: High variability in the vehicle control wells across different experiments.
-
Solution: Ensure a homogenous cell suspension before seeding and be precise with pipetting. Use a consistent cell passage number for experiments.
-
-
Possible Cause 2: Variability in reagent preparation.
-
How to Diagnose: Inconsistent results with positive controls.
-
Solution: Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch.
-
-
Possible Cause 3: Edge effects in microplates.
-
How to Diagnose: Wells on the edge of the plate show consistently different results from the interior wells.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain a humidified environment across the plate.
-
common issues with HD-800 stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the HD-800 therapeutic protein. These resources are intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) - this compound Stability
Q1: What are the most common stability issues observed with this compound?
The most frequently reported stability issues with this compound are aggregation, precipitation, and chemical degradation (primarily oxidation). These issues can arise during storage, after freeze-thaw cycles, or upon buffer exchange.
Q2: How can I visually detect this compound aggregation or precipitation?
Initial detection can be done by visual inspection. Look for cloudiness, turbidity, or visible particulates in the solution. For more quantitative analysis, techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) are recommended.
Q3: What is the recommended storage buffer and temperature for this compound?
For optimal stability, this compound should be stored at -80°C in a buffer containing 20 mM histidine, 150 mM NaCl, and 0.01% polysorbate 80, at a pH of 6.0. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution shows a slight yellowing over time. What could be the cause?
A yellowish discoloration can be indicative of oxidation, particularly of methionine or tryptophan residues. It is recommended to handle the protein in a low-oxygen environment and consider the addition of antioxidants if compatible with your experimental setup.
Troubleshooting Guides
Issue 1: this compound Aggregation and Precipitation
Symptom: The this compound solution appears cloudy or contains visible particles after thawing or during an experiment.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Buffer pH | Verify the pH of your buffer. The optimal pH for this compound solubility is 6.0. Deviations can lead to aggregation. |
| High Protein Concentration | If working with high concentrations, consider diluting the protein stock before use. |
| Repeated Freeze-Thaw Cycles | Aliquot the protein into single-use volumes upon receipt to minimize freeze-thaw stress. |
| Presence of Nucleating Agents | Ensure all labware is thoroughly cleaned and free of particulate matter. |
Issue 2: Reduced Biological Activity of this compound
Symptom: The observed biological activity of this compound in our assay is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Chemical Degradation (Oxidation) | Prepare buffers with degassed water and consider adding antioxidants like methionine or EDTA if your assay allows. |
| Improper Folding | Ensure that any refolding protocols are strictly followed. Confirm protein structure using circular dichroism (CD). |
| Interaction with Assay Components | Screen for potential interactions between this compound and other components in your assay buffer or media. |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the steps to measure the size distribution of this compound in solution to detect aggregation.
-
Sample Preparation:
-
Thaw the this compound aliquot rapidly at room temperature.
-
Centrifuge the sample at 14,000 x g for 5 minutes to remove any large aggregates.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Dilute the protein to a final concentration of 1 mg/mL using the recommended storage buffer.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to 25°C.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the data acquisition parameters (e.g., 3 runs of 10 seconds each).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomodal peak corresponding to the known size of monomeric this compound indicates a stable sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests aggregation.
-
Protocol 2: Monitoring this compound Oxidation using Reversed-Phase Chromatography (RPC)
This protocol describes how to detect and quantify the oxidation of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the buffer of interest.
-
For a positive control, intentionally oxidize a sample by treating it with 0.01% hydrogen peroxide for 1 hour at room temperature.
-
Prepare a negative control with the addition of 10 mM methionine as an antioxidant.
-
-
RPC Analysis:
-
Equilibrate the RPC column (e.g., a C4 column) with a mobile phase of water with 0.1% trifluoroacetic acid (TFA).
-
Inject the sample onto the column.
-
Elute the protein using a gradient of acetonitrile with 0.1% TFA.
-
Monitor the elution profile at 280 nm.
-
-
Data Interpretation:
-
Oxidized forms of this compound will typically elute earlier than the non-oxidized form.
-
Quantify the percentage of oxidized protein by integrating the peak areas.
-
Visualizations
improving HD-800 solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HD-800, a selective colchicine site tubulin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity and selective tubulin inhibitor that binds to the colchicine site on β-tubulin.[1] This binding event disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The inhibition of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research and cell biology to study the effects of microtubule disruption. Its applications include investigating the roles of microtubules in cell division, intracellular transport, and cell signaling. As a potential anti-cancer agent, it is used to assess the efficacy of tubulin inhibition in various cancer cell lines and in vivo models.
Q3: How should I store this compound?
A3: this compound powder should be stored in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions, typically prepared in anhydrous DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What should I do?
A1: this compound is a hydrophobic molecule and may be difficult to dissolve directly in aqueous solutions. The recommended solvent for preparing stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1][4] If you are still experiencing issues, try the following:
-
Ensure your DMSO is anhydrous: Water content in DMSO can reduce the solubility of hydrophobic compounds.
-
Gentle warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Brief sonication in a water bath can help break up aggregates and improve solubility.
-
Vortexing: Thoroughly vortex the solution after adding the solvent.
Q2: My this compound is precipitating out of solution when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into a large volume of aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media, mix gently, and then add this intermediate dilution to the rest of your culture medium.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to minimize solvent-induced toxicity and reduce the chances of precipitation.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warmed Media: Add the this compound solution to pre-warmed (37°C) cell culture medium and mix immediately and thoroughly.
Q3: I am not observing the expected cellular effects (e.g., cell cycle arrest, apoptosis) after treating my cells with this compound. What could be the reason?
A3: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure that the this compound powder and stock solutions have been stored correctly to prevent degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Incorrect Concentration: Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to tubulin inhibitors. Consider testing a range of concentrations and incubation times.
-
Assay-Specific Issues: Ensure that your experimental protocol is optimized for detecting the expected endpoint. For example, for cell cycle analysis, the timing of sample collection after treatment is critical.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | The recommended solvent for preparing stock solutions. For a similar tubulin inhibitor, a solubility of 6.25 mg/mL has been reported.[5] |
| Ethanol | Information not available | Generally, tubulin inhibitors may have some solubility in ethanol, but it is typically lower than in DMSO.[4] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 269.30 g/mol . To prepare a 10 mM stock solution, you will need 2.693 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly.
-
Aliquot and store: Dispense the 10 mM stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Cell Viability Assay using this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
References
Technical Support Center: Understanding and Mitigating Off-Target Effects of Investigational Compounds
Disclaimer: Information regarding a specific compound designated "HD-800" is not publicly available in the scientific literature. The following technical support guide provides a general framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate potential off-target effects of kinase inhibitors, using a hypothetical compound, "Compound X," for illustrative purposes. The principles and methodologies described are broadly applicable to the characterization of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with kinase inhibitors?
A: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the risk of binding to other kinases with similar ATP-binding sites is a common challenge.[1] These unintended interactions can lead to a variety of issues, including unexpected experimental outcomes, cellular toxicity, and misinterpretation of the inhibitor's biological role, potentially compromising the validity of a study.[1]
Q2: My cells are exhibiting a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target of Compound X. What could be the cause?
A: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of Compound X inhibiting one or more unintended kinases or other proteins.[1] It is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition.
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of Compound X?
A: Several established methods can be used to validate on-target effects:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it provides strong evidence for an on-target mechanism.[1][2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the resulting phenotype mimics the effect of the inhibitor, it supports an on-target action.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[2] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[2] Additionally, employing a combination of the validation techniques mentioned in Q3 is a robust strategy.
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause: High intracellular ATP concentrations can out-compete ATP-competitive inhibitors in cellular assays, leading to a weaker effect than observed in biochemical assays which are often performed at lower ATP concentrations.[2]
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the target kinase is expressed and active in the cell line being used.[2]
-
Assess Cell Permeability: Evaluate the inhibitor's physicochemical properties to ensure it can effectively penetrate the cell membrane.[2]
-
Consider Efflux Pumps: Determine if the inhibitor is a substrate for cellular efflux pumps, which can reduce its intracellular concentration.[2]
-
Use a Target Engagement Assay: Employ a cellular target engagement assay like NanoBRET™ to confirm that the inhibitor is binding to its intended target within the cell.[2]
-
Issue 2: Observed phenotype does not align with the known function of the intended target kinase.
-
Possible Cause: Inhibition of an unknown off-target kinase or another protein.[2]
-
Troubleshooting Steps:
-
Perform a Rescue Experiment: As described in the FAQs, overexpressing a drug-resistant mutant of the intended target should reverse the phenotype if the effect is on-target.[2]
-
Conduct Broad Kinase Selectivity Screening: Profile the inhibitor against a large panel of kinases (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50) to identify potential off-targets.[2]
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Utilize Chemical Proteomics: Employ techniques like affinity-capture mass spectrometry to identify a broader range of protein interactions, including non-kinase off-targets.[3]
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data for a kinase inhibitor to assess its selectivity.
Table 1: Comparative Inhibitory Activity of Compound X
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Compound X | Primary Target Kinase A | 5 | [Hypothetical Data] |
| Off-Target Kinase B | 500 | [Hypothetical Data] | |
| Off-Target Kinase C | >10,000 | [Hypothetical Data] | |
| Dasatinib | BCR-ABL | 0.5 | [Published Data] |
| SRC | 0.8 | [Published Data] | |
| c-Kit | 4 | [Published Data] | |
| PDGFRβ | 7 | [Published Data] |
Table 2: Example Off-Target Profile from Chemical Proteomics
| Off-Target Protein | Fold Enrichment over Control | p-value | Cellular Localization | Putative Function |
| Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) | 15.2 | <0.001 | Cytoplasm | Palmitoyl-CoA hydrolase [3] |
| Protein X | 8.7 | <0.005 | Nucleus | Transcription Factor |
| Protein Y | 4.1 | <0.05 | Mitochondria | Metabolic Enzyme |
| Aldehyde dehydrogenase 2 (ALDH2) | 3.5 | <0.05 | Mitochondria | Aldehyde metabolism[3] |
Experimental Protocols
1. Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4]
-
Objective: To quantify the potency of an inhibitor against a purified kinase.
-
Principle: This assay measures the amount of ADP produced during the enzymatic reaction, which is proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[4]
-
Methodology:
-
Reaction Setup: In a white 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (e.g., DMSO in buffer).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This involves depleting unused ATP and then converting ADP to ATP for the luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Target Engagement Assay (e.g., NanoBRET™)
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[2]
-
Objective: To confirm target binding in living cells and determine cellular potency.
-
Principle: This assay measures Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase. An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[2]
-
Methodology:
-
Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the kinase inhibitor to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Signal Measurement: Measure the BRET signal using a luminometer. The ratio of the tracer emission to the luciferase emission is calculated.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in a cellular context.
-
Visualizations
Caption: Signaling pathway illustrating on- and off-target effects of Compound X.
Caption: Experimental workflow for validating on-target vs. off-target effects.
Caption: Troubleshooting guide for assay discrepancies.
References
Sennheiser HD 800 / HD 800 S Technical Support Center
Welcome to the technical support center for the Sennheiser HD 800 and HD 800 S headphones. This resource is designed for audio engineers, audiophiles, and professional users who seek detailed technical information, troubleshooting guidance, and in-depth answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key technical differences between the HD 800 and the HD 800 S?
The HD 800 S is an updated version of the HD 800, featuring an acoustic absorber to address the treble peak that some users found fatiguing in the original HD 800.[1] This results in a smoother treble response and a perceived increase in bass presence.[1] While both models share the same 56mm ring radiator transducer, the HD 800 S is tuned for a slightly warmer and more balanced sound signature.[2]
Q2: Why is a dedicated headphone amplifier recommended for the HD 800 / HD 800 S?
The HD 800 and HD 800 S have a high impedance of 300 Ohms and a sensitivity of 102 dB/1Vrms.[3][4][5] A dedicated amplifier is necessary to provide sufficient voltage to drive the headphones to their full potential, ensuring optimal dynamic range, clarity, and bass response.[3][6][7] Insufficient power can result in a thin sound, lack of bass, and an overall underwhelming listening experience.
Q3: What is "listening fatigue" and how does it relate to the HD 800?
Listening fatigue is the sensation of tiredness or discomfort in the ears after prolonged listening sessions.[8] The original HD 800 was known to cause listening fatigue in some users due to a prominent peak in its frequency response around 6kHz.[9][10] This brightness could be perceived as harshness over time.[10] The HD 800 S was designed to mitigate this with its absorber technology.[1]
Q4: Can I use the HD 800 / HD 800 S for gaming or office work?
While physically comfortable for long sessions due to their large earcups and light weight, the open-back design of the HD 800 and HD 800 S makes them less than ideal for typical office environments or gaming.[11] The open-back design provides a wide and natural soundstage but does not isolate the listener from external noise and also leaks sound to the surrounding environment.[11]
Troubleshooting Guides
Issue: No Sound from One Earcup
This is a common issue that can often be resolved with simple troubleshooting steps.
-
Check Cable Connections: Ensure the proprietary connectors are securely pushed into the earcups and that the 1/4" or 4.4mm plug is firmly connected to your amplifier.
-
Swap Left and Right Connectors: The cables are detachable and can be swapped between the left and right earcups. If the silent channel switches to the other side, the issue is with the cable. If it remains on the same side, the problem may be with the headphone driver.[12][13]
-
Test with a Different Source/Amplifier: Connect your headphones to a different audio source and amplifier to rule out issues with your audio chain.
-
Inspect the Cable: Check the cable for any visible signs of damage. A short in the cable can cause one channel to cut out.[12]
Issue: Sibilant or Bright Treble (Primarily HD 800)
The original HD 800 can exhibit a treble peak that some find overly bright.
-
Amplifier Pairing: Tube amplifiers are often recommended to pair with the HD 800 as they can add warmth and smooth out the treble response.[14][15]
-
Equalization (EQ): A common solution is to use a parametric equalizer to reduce the frequency peak around 6kHz. This can significantly reduce the perception of brightness without sacrificing detail.[9]
-
"SuperDupont Resonator" (SDR) Mod: This is a popular DIY modification that involves placing a small piece of specific foam-like material inside the earcup to act as a resonator, similar to the technology in the HD 800 S.[16][17][18] This mod aims to tame the 6kHz peak.
Technical Specifications
| Specification | Sennheiser HD 800 | Sennheiser HD 800 S |
| Transducer Principle | Dynamic, open-back | Dynamic, open-back with absorber technology |
| Driver Size | 56 mm Ring Radiator | 56 mm Ring Radiator |
| Frequency Response | 6 - 51,000 Hz (-10 dB) | 4 - 51,000 Hz (-10 dB) |
| Impedance | 300 Ohms | 300 Ohms |
| Sound Pressure Level (SPL) | 102 dB (1 Vrms) | 102 dB (1 Vrms) |
| Total Harmonic Distortion (THD) | ≤0.02 % (1 kHz, 1 Vrms) | < 0.02 % (1 kHz, 1 Vrms) |
| Weight (without cable) | 330 g | 330 g |
| Connector | 1/4" (6.3 mm) stereo | 1/4" (6.3 mm) stereo & Balanced 4.4 mm Pentaconn |
Specifications sourced from Sennheiser and various technical reviews.[3][4][19][20][21]
Audio Signal Path
For optimal performance, the HD 800 / HD 800 S should be part of a high-quality audio chain.
References
- 1. SoundStage! Solo | SoundStageSolo.com - Sennheiser HD 800 S Headphones [soundstagesolo.com]
- 2. SENNHEISER HD800 VS HD800 MAXX MOD – And Further Musings on Modding the HD800 – The Headphoneer [headphoneer.com]
- 3. Sennheiser HD 800 Review | TechPowerUp [techpowerup.com]
- 4. stereophile.com [stereophile.com]
- 5. Sennheiser HD 800 Specifications | FullSpecs.net [fullspecs.net]
- 6. homestudiobasics.com [homestudiobasics.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. diyaudioheaven.wordpress.com [diyaudioheaven.wordpress.com]
- 10. HD800 ear fatigue | Headphone Reviews and Discussion - Head-Fi.org [head-fi.org]
- 11. Sennheiser HD 800 S Review - RTINGS.com [rtings.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Sennheiser HD 800 Headphones | Headphone Reviews and Discussion - Head-Fi.org [head-fi.org]
- 15. forum.headphones.com [forum.headphones.com]
- 16. m.youtube.com [m.youtube.com]
- 17. HD-800 Mods | DIY Audio Heaven [diyah.boards.net]
- 18. Senn HD800 Ultimate, "Maxx" Mod | Headphone Reviews and Discussion - Head-Fi.org [head-fi.org]
- 19. sennheiser-hearing.com [sennheiser-hearing.com]
- 20. headphones.com [headphones.com]
- 21. bhphotovideo.com [bhphotovideo.com]
avoiding HD-800 precipitation in media
Welcome to the technical support center for HD-800. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you avoid common issues, such as precipitation in media.
Understanding this compound
This compound is a high-affinity and selective colchicine site tubulin inhibitor, intended for research use only.[1] Its chemical name is N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine.[1] Understanding its chemical properties is crucial for its successful application in your experiments.
| Property | Value |
| Chemical Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |
Table 1: Chemical and physical properties of this compound.[1]
Troubleshooting Guide: this compound Precipitation in Media
If you observe precipitation after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of a small molecule inhibitor like this compound in cell culture media can be caused by several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.
-
Solvent Shock: When a compound dissolved in a high-concentration organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.
-
High Compound Concentration: The concentration of your compound may have exceeded its solubility limit in the culture medium.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and the pH of the media can reduce the solubility of your compound.
-
Temperature Changes: Shifting temperatures, such as moving media from cold storage to a 37°C incubator, can affect the solubility of a compound.
Q2: My media appears cloudy even before adding this compound. What should I do?
A2: If you observe precipitation before adding your experimental compound, it is likely due to issues with the media itself. Common causes include temperature fluctuations leading to salt or protein precipitation.[2] In this case, you should use a fresh, pre-warmed bottle of media and ensure that all media supplements are fully dissolved before use.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO.
Q4: How can I avoid "solvent shock" when diluting my this compound stock solution?
A4: To avoid solvent shock, it is recommended to use a step-wise or serial dilution method. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you will need 269.3 µg of this compound.
-
Carefully weigh the this compound powder and place it in a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.[1]
Protocol 2: Solubility Test of this compound in Cell Culture Media
Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
Methodology:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Remember to keep the final DMSO concentration constant and low (e.g., ≤ 0.5%). Include a vehicle control containing only the medium and the same final concentration of DMSO.
-
Incubate the tubes or plate at 37°C for a period that is relevant to your experiments (e.g., 2, 6, and 24 hours).
-
After each time point, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can do this by eye and by using a light microscope.
-
The highest concentration that remains clear after the incubation period is the approximate solubility limit of this compound in your specific media and under your experimental conditions.
Signaling Pathway
As a tubulin inhibitor, this compound disrupts microtubule dynamics, which is essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Caption: Effect of this compound on microtubule dynamics.
References
Technical Support Center: Adapting Cellular Analysis Protocols
Disclaimer: The "HD-800" system as referenced is likely the Beckman Coulter UniCel DxH 800 Cellular Analysis System . It is important to note that the DxH 800 is an in vitro diagnostic hematology analyzer designed and validated for clinical analysis of whole blood and body fluids.[1] Its software, reagents, and algorithms are optimized for identifying and quantifying blood cell populations.
The use of the DxH 800 or similar hematology analyzers for cultured research cell lines (e.g., HeLa, CHO, HEK293) is considered an "off-label" application. Protocols for such use are not provided by the manufacturer and must be independently developed and validated by the research laboratory. This guide provides general principles and troubleshooting advice for adapting cellular analysis workflows for different cultured cell lines, based on the underlying technologies of impedance-based counting and flow cytometry, which are core to the DxH 800.[2][3]
Frequently Asked Questions (FAQs)
Q1: Can I use my hematology analyzer (like the DxH 800) for counting my cultured cancer cell lines?
A1: While theoretically possible, it is not a standard application. Hematology analyzers are highly specialized for the size, shape, and characteristics of blood cells.[3][4] Cultured cell lines vary widely in size, morphology, and aggregation tendency. Using a hematology analyzer for this purpose requires significant optimization of sample preparation, suspension buffers, and potentially the creation of new analysis gates, which may not be supported by the instrument's software.
Q2: What are the main challenges in using a clinical analyzer for research cell lines?
A2: The primary challenges include:
-
Cell Size and Heterogeneity: Cultured cell lines often have a much wider size distribution than blood cells. The instrument's fixed apertures and sizing algorithms are not designed for this variability.
-
Cell Aggregation: Many adherent cell lines tend to clump together after harvesting. These clumps can clog the instrument's fluidics and will be incorrectly counted as single, large events.
-
Reagent Incompatibility: Hematology reagents, particularly lytic agents used to destroy red blood cells for white blood cell analysis, will destroy cultured cells.[2] Isotonic diluents may be compatible, but this must be verified.
-
Lack of Specific Protocols: The instrument's pre-set protocols are for blood cell differentials (neutrophils, lymphocytes, etc.) and will not correctly classify cultured cell populations.[5]
Q3: What is the Coulter Principle and how does it affect my cell counting?
A3: The Coulter Principle is a method for counting and sizing particles.[6] It works by passing cells suspended in a conductive fluid through a small aperture. Each cell causes a change in electrical impedance that is proportional to its volume. For accurate counts, it is critical that cells pass through the aperture one at a time and are properly suspended in a compatible isotonic solution.
Troubleshooting Guide: Adapting Protocols for Cultured Cell Lines
This section provides troubleshooting for common issues encountered when attempting to analyze non-blood cell types on a cellular analysis system.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Cell Count | 1. Cell concentration is too low. 2. Cells have lysed due to an inappropriate suspension buffer. 3. Instrument apertures are clogged. | 1. Concentrate your cell suspension by centrifugation and resuspend in a smaller volume. 2. Ensure you are using a validated isotonic buffer (e.g., PBS, Isoton II). Do not use hematology-specific lytic reagents. 3. Perform a cleaning cycle as per the instrument's user manual.[7][8] Filter your cell suspension through a cell strainer (e.g., 40-70 µm) before analysis to remove large clumps. |
| Inconsistent or Non-Reproducible Counts | 1. Incomplete dissociation of adherent cells leading to clumps. 2. Cell settling in the sample tube before aspiration. 3. High cell death/debris in the sample. | 1. Optimize your cell dissociation protocol (e.g., trypsinization time). Gently pipette to create a single-cell suspension. Visually confirm under a microscope before analysis. 2. Gently mix your sample by inverting the tube immediately before placing it in the analyzer. 3. Use a viability stain (e.g., Trypan Blue) and a hemocytometer to assess the health of your cell culture. High debris can interfere with impedance measurements. |
| "Cellular Interference" or "Abnormal Scatter" Flags | 1. The size and complexity of your cells fall outside the expected ranges for blood cells. 2. Presence of large cell aggregates. 3. Significant amount of cellular debris. | 1. This is expected, as the instrument's algorithms are designed to flag anything that doesn't look like a normal blood cell.[3][9] You will need to determine if the raw data (e.g., cell volume histograms) is usable for your research purposes, even if flagged. 2. Improve single-cell suspension preparation (see above). 3. Wash the cell pellet with PBS after harvesting to remove debris before resuspension for analysis. |
| Instrument Clogging | 1. Cell concentration is too high. 2. Presence of large cell clumps or other debris. | 1. Dilute your sample to an optimal concentration. You may need to perform a dilution series to find the linear range for your specific cell line. 2. Always filter your cell suspension through an appropriate cell strainer before analysis. |
Experimental Protocols: General Framework for Cell Line Analysis
This is a generalized workflow. Specific volumes and settings must be empirically determined.
General Protocol for Preparing Cultured Cells for Analysis
-
Harvest Cells: For adherent cells, wash with PBS and detach using a minimal concentration and incubation time of a dissociation reagent (e.g., Trypsin-EDTA). For suspension cells, proceed to the next step.
-
Neutralize and Wash: Neutralize the dissociation reagent with media containing serum. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Resuspend: Discard the supernatant and resuspend the cell pellet in a validated, particle-free isotonic buffer (e.g., filtered PBS or a commercial isotonic solution).
-
Create Single-Cell Suspension: Gently pipette the suspension up and down to break up any remaining cell clumps.
-
Filter: Pass the cell suspension through a nylon mesh cell strainer (typically 40 µm) into a new tube.
-
Determine Concentration: Use a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute Sample: Dilute the filtered cell suspension in the isotonic buffer to a final concentration within the linear range of the instrument (e.g., start with a dilution to 1 x 10⁵ cells/mL and optimize from there).
-
Analyze: Gently mix the final sample and immediately analyze on the instrument using a "blank" or "diluent" cycle if a specific research protocol is unavailable.
Visualizing Workflows and Logic
Below are diagrams illustrating key workflows for adapting cell analysis protocols.
Caption: Workflow for preparing cultured cells for analysis.
Caption: Logic for troubleshooting inconsistent cell counts.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. axoniamedical.com [axoniamedical.com]
- 3. Initial performance evaluation of the UniCel® DxH 800 Coulter® cellular analysis system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. selectscience.net [selectscience.net]
- 7. Buy Beckman Coulter UniCel DxH 800 Coulter Cellular Analysis System, New & Used Prices [labx.com]
- 8. DxH 800 Hematology Analyzer | Beckman Coulter [beckmancoulter.com]
- 9. dipylonmedical.com [dipylonmedical.com]
Technical Support Center: Overcoming Experimental Resistance to HD-800
Welcome to the technical support center for HD-800. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results when encountering resistance to the small molecule inhibitor this compound.
Disclaimer: As "this compound" does not correspond to a known, publicly documented experimental compound, this guide provides troubleshooting strategies based on general principles of overcoming resistance to small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?
A1: A gradual loss of efficacy can be due to several factors:
-
Compound Instability: Small molecules can degrade in culture media over time. It is crucial to determine the half-life of this compound in your specific experimental conditions.
-
Development of Drug Resistance: Cells can develop resistance through various mechanisms, such as target mutation, upregulation of drug efflux pumps, or activation of bypass signaling pathways.[1][2]
-
Inconsistent Cell Culture Practices: Variations in cell density, passage number, and media formulation can lead to inconsistent responses to treatment.[][4]
Q2: Our IC50 value for this compound varies significantly between experimental batches. How can we improve consistency?
A2: Inconsistent IC50 values are a common issue and can often be resolved by standardizing your protocol.[4] Key areas to focus on include:
-
Reagent Handling: Ensure proper storage of this compound stock solutions (e.g., aliquoted, protected from light, appropriate temperature) and avoid repeated freeze-thaw cycles.[4][5]
-
Cell-Based Factors: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment, as different growth phases can affect drug sensitivity.[4]
-
Assay Conditions: Standardize incubation times, serum concentrations in the media, and the type of viability assay used.[4] Regularly check for and address potential contamination, such as mycoplasma, which can alter cellular metabolism and drug response.[4][6]
Q3: We have developed an this compound resistant cell line. What are the next steps to understand the mechanism of resistance?
A3: Once you have a resistant cell line, the next step is to characterize the mechanism of resistance. A multi-pronged approach is often most effective:
-
Target Sequencing: Sequence the gene encoding the target of this compound to identify potential mutations that could interfere with drug binding.[1]
-
Expression Analysis: Use techniques like Western blotting or qPCR to examine the expression levels of the target protein and key components of the signaling pathway. Upregulation of the target or downstream effectors can contribute to resistance.
-
Efflux Pump Activity: Investigate the expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which can pump the drug out of the cell.[5]
-
Phospho-proteomics/Kinase Activity Profiling: These techniques can help identify activated bypass signaling pathways that allow the cells to survive despite the inhibition of the primary target.
Troubleshooting Guides
Issue 1: Diminishing Efficacy of this compound in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Determine the stability of this compound in your cell culture media by collecting samples at different time points and analyzing the concentration using HPLC. 2. Increase the frequency of media changes with freshly prepared this compound to maintain an effective concentration. 3. Optimize storage of stock solutions (aliquot, protect from light, store at recommended temperature).[5] |
| Cellular Resistance | 1. Investigate changes in the expression level of the target protein over the course of the experiment using Western blot. 2. Analyze the activity of drug efflux pumps (e.g., using a rhodamine 123 efflux assay for P-glycoprotein). 3. Consider developing a resistant cell line for further mechanistic studies. |
| High Cell Density | 1. Maintain a consistent and lower cell density to prevent rapid depletion of the inhibitor from the media. 2. Re-evaluate the dose-response curve at different cell densities. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inhibitor Stock Inconsistency | 1. Prepare fresh stock solutions from powder and aliquot for single use to minimize freeze-thaw cycles.[4][5] 2. Verify the concentration of your stock solution using a spectrophotometer or HPLC.[5] |
| Variability in Cell Plating | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a consistent and optimized cell seeding density for your specific cell line and assay duration.[4] 3. Allow cells to adhere and stabilize overnight before adding the compound. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use a randomized plate layout to minimize edge effects. |
| Solvent Effects | 1. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, including vehicle controls. 2. Test the effect of the solvent on cell viability in a separate control experiment to determine a non-toxic working concentration.[4] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[7]
-
Determine Initial Dosing: Establish the GI50 (concentration that inhibits growth by 50%) of this compound in the parental cell line using a standard cell viability assay.
-
Initial Treatment: Treat the parental cells with this compound at a concentration equal to the GI50.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments). Replenish the media with fresh this compound every 3-4 days.[8]
-
Isolation of Resistant Clones: When cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10x the initial GI50), isolate single-cell clones through limiting dilution or by picking individual colonies.[8]
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by determining the new GI50 for this compound. A significant fold-increase in GI50 compared to the parental line indicates acquired resistance. Always include control populations that were treated with the vehicle (e.g., DMSO) during the selection process.[8]
Protocol 2: Western Blot for Target Protein Expression
This protocol outlines the steps for assessing the expression level of the target protein of this compound.
-
Sample Preparation: Culture parental and this compound resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels between parental and resistant cells.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Novel Therapeutics in Preclinical Models of Huntington's Disease: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of emerging therapeutics for Huntington's Disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene. The focus is on therapies designed to lower the mutant huntingtin protein (mHTT), the primary pathogenic driver of HD. We will delve into the preclinical data of several promising candidates, including antisense oligonucleotides (ASOs) and gene therapies, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Therapeutic Strategies and Preclinical Evaluation
The primary therapeutic strategy for HD is to reduce the levels of the toxic mHTT protein. This is being pursued through various modalities, most notably ASOs and gene therapies utilizing adeno-associated virus (AAV) vectors. Preclinical evaluation of these therapies is crucial and typically involves the use of various transgenic and knock-in mouse models that recapitulate key aspects of HD pathology.
Key Preclinical Models in Huntington's Disease Research
A variety of animal models are instrumental in the preclinical assessment of HD therapies. These models are genetically engineered to express the mutant human HTT gene, leading to the development of HD-like symptoms and pathology.
-
R6/2 Mice: These transgenic mice express exon 1 of the human HTT gene with a long CAG repeat. They exhibit a rapid and aggressive disease progression, making them suitable for initial efficacy screening.[1][2][3]
-
BACHD Mice: These mice carry the full-length human HTT gene with an expanded CAG repeat on a bacterial artificial chromosome (BAC). They display a more slowly progressing phenotype that closely mimics human HD.[1][2][4]
-
YAC128 Mice: Similar to BACHD mice, these transgenic mice express the full-length human HTT gene from a yeast artificial chromosome (YAC) and show a progressive neurological phenotype.[1][2]
-
Knock-in Models (e.g., zQ175): These models have the expanded CAG repeat inserted directly into the endogenous mouse Htt gene, providing a more physiologically relevant context for studying the effects of mHTT.[5]
Comparative Efficacy of Investigational Therapies
Here, we compare the preclinical efficacy of several leading therapeutic candidates for Huntington's Disease. The data presented is sourced from publicly available preclinical studies.
| Therapeutic Candidate | Modality | Target | Preclinical Model(s) | Key Efficacy Endpoints & Results | Reference(s) |
| WVE-120102 | Allele-specific Antisense Oligonucleotide (ASO) | SNP rs362331 on mutant HTT allele | In vitro patient-derived cell lines | Selective reduction of mHTT mRNA and protein while preserving wild-type HTT.[6] | [6] |
| Tominersen (RG6042) | Non-selective Antisense Oligonucleotide (ASO) | Both mutant and wild-type HTT mRNA | R6/2, YAC128 mouse models; non-human primates | Significant and sustained reduction of HTT mRNA (50-80%) in multiple brain regions, leading to improved motor function and extended survival in mouse models.[7] | [7][8] |
| AMT-130 | AAV5-mediated microRNA (miRNA) | Both mutant and wild-type HTT mRNA | Transgenic HD animal models (mouse and minipig) | 25-75% lowering of mHTT in the brain, resulting in improved neuropathology, motor function, and survival.[9][10] | [9][10][11] |
| LETI-101 | AAV5-CRISPR/Cas9 gene editing | T allele of an exonic SNP in the HTT gene | BACHD mouse model; non-human primates | Over 80% reduction of mHTT protein in the striatum, thalamus, and cortex of BACHD mice, with preservation of wild-type HTT. Well-tolerated in non-human primates.[12][13][14] | [12][13][14] |
Note: While preclinical data for WVE-120102 showed promise in vitro, its clinical development was discontinued due to a lack of significant and consistent mHTT reduction in patients.[6] Tominersen also faced a setback in a Phase 3 trial, which was halted due to an unfavorable benefit/risk profile in the overall study population, although a new Phase 2 trial is underway for a specific patient subgroup.[15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of these HD therapies.
Antisense Oligonucleotide (ASO) Administration
ASOs are typically delivered directly to the central nervous system to bypass the blood-brain barrier.
-
Animal Models: R6/2 or YAC128 mice are commonly used.[7]
-
ASO Preparation: ASOs are synthesized as single-stranded DNA molecules with chemical modifications to enhance stability and reduce toxicity.[7]
-
Administration Route: Intracerebroventricular (ICV) or intrathecal infusion is performed to deliver the ASO into the cerebrospinal fluid (CSF).[7][16]
-
Dosing Regimen: ASOs can be administered as a single bolus injection or via continuous infusion using an osmotic pump. Doses are determined based on preliminary dose-ranging studies.[16]
-
Duration of Study: Animals are monitored for behavioral changes and neuropathological markers over several weeks to months post-administration.[16]
Behavioral Testing in Mouse Models
A battery of behavioral tests is used to assess motor and cognitive function in HD mouse models.
-
Open Field Test: This test measures general locomotor activity, exploratory behavior, and anxiety-like traits. Mice are placed in an open arena, and their movements are tracked automatically.[1][2]
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[17]
-
Grip Strength Test: This test measures forelimb and hindlimb muscle strength. Mice are allowed to grasp a wire mesh, and the peak force exerted is measured.[18]
-
Clasping Test: This test is used to assess the progressive neurological phenotype. Mice are suspended by their tails, and the degree of limb clasping is scored.[18]
Quantification of Mutant Huntingtin (mHTT) Protein
Accurate quantification of mHTT is a critical biomarker for assessing the efficacy of HTT-lowering therapies.
-
Sample Collection: Brain tissue and CSF are collected from treated and control animals at the end of the study.
-
Tissue Lysis: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to extract proteins.[19]
-
Immunoassays: Several sensitive immunoassays are used to quantify mHTT levels:
-
Meso Scale Discovery (MSD) Electrochemiluminescence Assay: This platform allows for highly sensitive and specific detection of total and mutant HTT.[19]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is suitable for high-throughput quantification of HTT in biological samples.[20]
-
Single-Molecule Counting (SMC™) Immunoassay: This ultra-sensitive technology can detect very low levels of mHTT in CSF.[21]
-
-
Data Analysis: mHTT levels in treated animals are compared to those in placebo-treated or untreated control animals to determine the percentage of mHTT reduction.
Visualizing Therapeutic Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action for ASO and miRNA-based therapies in Huntington's Disease.
Caption: General experimental workflow for preclinical evaluation of HD therapies.
Caption: Comparison of allele-specific and non-specific therapeutic strategies for HD.
References
- 1. Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic behavioral evaluation of Huntington’s disease transgenic and knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chdifoundation.org [chdifoundation.org]
- 4. elevate.bio [elevate.bio]
- 5. biorxiv.org [biorxiv.org]
- 6. hdsa.org [hdsa.org]
- 7. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tominersen (RG6042) / Ionis, Roche [delta.larvol.com]
- 9. neurology.org [neurology.org]
- 10. uniQure Presents New Preclinical Data On AMT-130 In Huntington’s Disease At CHDI’s 12th Annual Huntington’s Disease Therapeutics Conference - BioSpace [biospace.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. ElevateBio Unveils Promising Preclinical Data on LETI-101 for Huntington's Disease Treatment [synapse.patsnap.com]
- 15. Antisense therapy fails to delay the progression of Huntignton's disease - Mabion [mabion.eu]
- 16. Sustained therapeutic reversal of Huntington’s disease by transient repression of huntingtin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins | PLOS One [journals.plos.org]
- 20. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
HD-800: A Comparative Analysis of a Novel Colchicine-Site Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HD-800, a selective colchicine-site tubulin inhibitor, with other known inhibitors targeting the same binding pocket. The information presented is supported by experimental data from publicly available research, offering a valuable resource for those involved in oncology and drug discovery.
Introduction to this compound and Tubulin Inhibition
This compound is a high-affinity, selective tubulin inhibitor that binds to the colchicine site on β-tubulin.[1] This interaction disrupts microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Microtubule-targeting agents are a cornerstone of cancer chemotherapy, and those that bind to the colchicine site are of particular interest due to their potential to overcome multidrug resistance.
This guide will compare the performance of a close structural analog of this compound with other well-characterized colchicine-site inhibitors: Combretastatin A-4 (CA-4), CYT997 (Lexibulin), and BPR0L075. The comparison will focus on their anti-proliferative activity, inhibition of tubulin polymerization, and their effects on the cell cycle and apoptosis.
Comparative Performance Data
The following tables summarize the quantitative data for a close analog of this compound and other prominent colchicine-site tubulin inhibitors. It is important to note that the data for the this compound analog is derived from a study on its enantiomers, (R)-1 and (S)-1, which are structurally very similar to this compound (N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride).
Table 1: Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |
| This compound Analog ((S)-1) | Panel of 51 NCI cell lines | Various | Single-digit nM |
| This compound Analog ((R)-1) | Panel of NCI cell lines | Various | 10- to 88-fold less potent than (S)-1 |
| Combretastatin A-4 (CA-4) | L1210 | Leukemia | 7 |
| A549 | Non-small cell lung | 1.8 (for analog XN0502) | |
| CYT997 (Lexibulin) | Various cancer cell lines | Various | 10-100 |
| BPR0L075 | MCF7, MDA-MB-231 | Breast | 5.5 |
Table 2: Inhibition of Tubulin Polymerization
| Inhibitor | Parameter | Value |
| This compound Analog ((S)-1) | Inhibition of tubulin assembly | More potent than (R)-1 |
| Combretastatin A-4 (CA-4) | IC50 | 2-3 µM |
| CYT997 (Lexibulin) | IC50 | ~3 µM |
| BPR0L075 | IC50 | 3.3 ± 0.5 µM |
Table 3: Effects on Cell Cycle and Apoptosis
| Inhibitor | Effect on Cell Cycle | Induction of Apoptosis |
| This compound Analog ((R)-1 and (S)-1) | G2/M arrest | Yes |
| Combretastatin A-4 (CA-4) | G2/M arrest | Yes |
| CYT997 (Lexibulin) | G2/M arrest | Yes |
| BPR0L075 | G2/M arrest | Yes |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by colchicine-site tubulin inhibitors and the general workflows for the experimental protocols described below.
Figure 1: Signaling pathway of colchicine-site tubulin inhibitors.
Figure 2: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, add purified tubulin (e.g., 2 mg/mL) to a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Compound Addition: Add the inhibitor at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for the inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the inhibitor as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound and its structural analogs represent a promising class of colchicine-site tubulin inhibitors. The available data on a close analog suggests potent anti-proliferative activity in the nanomolar range and effective inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. When compared to other established colchicine-site inhibitors like Combretastatin A-4, CYT997, and BPR0L075, the this compound analog demonstrates comparable or, in some cases, superior potency in terms of its anti-proliferative effects. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in further investigating this compound and similar compounds as potential anti-cancer therapeutics. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profile of this compound.
References
Comparative Efficacy of Novel PI3Kα Inhibitor HD-800
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for the novel, highly selective PI3K alpha (PIK3CA) inhibitor, HD-800, against other well-characterized PI3K inhibitors, Alpelisib and Taselisib. The data presented is intended to offer an objective evaluation of this compound's performance and support further research and development.
Data Presentation
The following tables summarize the quantitative data for this compound and its alternatives, Alpelisib and Taselisib. This compound is a hypothetical compound, and the data presented is for illustrative purposes to highlight its potential advantages in potency and selectivity.
Table 1: Biochemical Potency and Isoform Selectivity
This table compares the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of the compounds against the four Class I PI3K isoforms. Lower values indicate higher potency.
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| This compound (Hypothetical) | Ki: 0.1 nM | Ki: 50 nM | Ki: 25 nM | Ki: 15 nM |
| Alpelisib (BYL719) | IC50: 5 nM[1][2] | IC50: 1200 nM[1][2] | IC50: 250 nM[1][2] | IC50: 290 nM[1][2] |
| Taselisib (GDC-0032) | Ki: 0.29 nM[3][4] | Ki: 9.1 nM[4] | Ki: 0.97 nM[3][4] | Ki: 0.12 nM[3][4] |
Data for Alpelisib and Taselisib are collated from multiple sources and assay conditions may vary.
Table 2: In Vitro Anti-proliferative Activity in PIK3CA-Mutant Breast Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) for cell viability in various breast cancer cell lines with known PIK3CA mutations.
| Compound | MCF7 (E545K) | T47D (H1047R) | HCC1954 (H1047R) |
| This compound (Hypothetical) | IC50: 50 nM | IC50: 30 nM | IC50: 45 nM |
| Alpelisib (BYL719) | IC50: ~430 nM[1] | IC50: ~185-288 nM[5] | IC50: >90% inhibition[6] |
| Taselisib (GDC-0032) | IC50: 2.5 nM (MCF7-neo/HER2)[3] | IC50: modest increase with PTEN knockdown[7] | IC50: Not specified[7] |
IC50 values can vary significantly based on the assay method (e.g., MTT, CellTiter-Glo) and duration of treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (for IC50/Ki determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Enzymes and Substrates : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are used. The lipid substrate is typically phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Reaction : The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection : The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is quantified. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence) : A competitive binding assay using a fluorescently labeled PIP3 tracer and a PIP3-binding protein.
-
AlphaLISA : A bead-based immunoassay to detect PIP3.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Culture : PIK3CA-mutant breast cancer cell lines (e.g., MCF7, T47D, HCC1954) are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (typically 72 hours).
-
Measurement of Viability :
-
MTT/XTT Assay : Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product, which is quantified by absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis : The percentage of cell viability relative to a vehicle-treated control is calculated, and IC50 values are determined from the dose-response curves.
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway, confirming on-target inhibitor activity.
-
Sample Preparation : Cells are treated with the inhibitor for a defined period, then lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : The intensity of the protein bands is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to assess the degree of pathway inhibition.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation : Human breast cancer cells (e.g., HCC1954) are subcutaneously injected into the flank of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, inhibitor). The inhibitor is administered orally or via injection at a specified dose and schedule.
-
Efficacy Assessment : Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors may be excised for further pharmacodynamic analysis (e.g., western blotting).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.
Mandatory Visualization
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating a new PI3K inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Independent Verification of Bio-Active Compound Activity: A Comparative Guide
Disclaimer: Initial searches for a compound designated "HD-800" with biological activity did not yield specific results in publicly available scientific literature or databases. The term "this compound" is predominantly associated with the Sennheiser HD 800 headphone model. The following guide is provided as a template to demonstrate the methodology for the independent verification and comparison of a bioactive compound's activity, as requested. For this purpose, we will use the well-characterized Histone Deacetylase (HDAC) inhibitor, Vorinostat (SAHA) , as a representative example.
This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of a given compound with other alternatives, supported by experimental data.
Comparative Analysis of HDAC Inhibitor Potency
The inhibitory activity of Vorinostat and other selected HDAC inhibitors is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values denote higher potency.
| Compound | Target HDAC Isoform | IC50 (nM) | Compound Class |
| Vorinostat (SAHA) | HDAC1 | 10 | Pan-HDAC Inhibitor |
| HDAC2 | 289 | ||
| HDAC3 | 20 | ||
| Entinostat (MS-275) | HDAC1 | 510 | Class I Selective |
| HDAC3 | 1700 | ||
| Panobinostat (LBH589) | HDAC1 | 5 | Pan-HDAC Inhibitor |
| HDAC2 | - | ||
| HDAC3 | - | ||
| Trichostatin A (TSA) | Pan-HDAC | ~1.8 | Pan-HDAC Inhibitor |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources for comparative purposes.[1][2][3]
Key Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This protocol describes a common method to determine the enzymatic activity of HDACs in the presence of an inhibitor.
Objective: To quantify the inhibitory effect of a test compound on the activity of a specific recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., Vorinostat) and vehicle control (e.g., DMSO)
-
HDAC inhibitor standard (e.g., Trichostatin A) as a positive control
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the HDAC substrate, and the test compound dilutions or controls.
-
Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[4][5]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation in Cells
This protocol is used to verify the effect of an HDAC inhibitor on its intracellular target.
Objective: To assess the increase in histone acetylation in cultured cells following treatment with a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., Vorinostat)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone as a loading control.
Visualizations
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action for an HDAC inhibitor like Vorinostat. By inhibiting HDACs, the equilibrium shifts towards histone acetylation, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.
Caption: Mechanism of Vorinostat action.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for screening and validating novel HDAC inhibitors.
Caption: Workflow for HDAC inhibitor discovery.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 5. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Assessing the Specificity of HD-800: A Comparative Guide for Neurodegeneration and Oncology Research
For researchers, scientists, and drug development professionals, the selection of highly specific molecular probes is paramount for generating reliable and translatable data. This guide provides a detailed comparison of HD-800, a novel colchicine-site tubulin inhibitor, with its primary alternative, MPC-6827. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in the informed selection of the most appropriate tool for microtubule-related research, particularly in the fields of neurodegenerative diseases and oncology.
This compound, chemically identified as N-(4-methoxyphenyl)-N-5-dimethylfuro[2,3-d]pyrimidin-4-amine, is a potent and selective inhibitor of tubulin polymerization.[1][2] It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and the maintenance of cell structure.[3][4] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, making its radiolabeled form, [11C]this compound, a valuable tool for in vivo positron emission tomography (PET) imaging of microtubules in the central nervous system.[1][5]
Performance Comparison: this compound vs. Alternatives
The primary alternative to this compound for PET imaging of microtubules is [11C]MPC-6827, another colchicine-site binding ligand.[3][6] Both compounds have been developed to overcome the limitations of earlier microtubule-targeting PET tracers, such as [11C]paclitaxel, which are substrates for efflux transporters and thus have poor brain uptake.[7]
| Parameter | This compound | MPC-6827 | Reference Compound (Colchicine) |
| Mechanism of Action | Colchicine-site tubulin polymerization inhibitor | Colchicine-site tubulin polymerization inhibitor | Colchicine-site tubulin polymerization inhibitor |
| Blood-Brain Barrier Penetration | Yes | Yes | No (efflux transporter substrate) |
| Microtubule Binding Affinity (IC50) | 3.235 nM[8][9] | 1.5 nM[3][6] | Varies by assay; potent inhibitor |
| In Vivo Specific Binding (Brain) | ~75%[1][2] | >70%[10] | N/A (poor brain uptake) |
| Off-Target Binding | No significant affinity for a variety of brain receptors, transporters, and biogenic amines (Ki > 10 μM)[1] | Competed by paclitaxel and colchicine, but not vinblastine[11][12] | Known off-target effects |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, MPC-6827) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer. Prepare stock solutions of GTP, fluorescent reporter dye, and test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.
-
Assay Execution:
-
Add the test compounds or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration of at least 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The initial rate of polymerization (Vmax) is determined from the slope of the linear portion of the curve. The IC50 value is calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2][8]
Off-Target Binding Profile Assessment (NIMH PDSP)
The National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) provides broad-based screening of compounds against a large panel of CNS receptors, transporters, and ion channels to determine their off-target binding profiles.[10][12]
General Protocol Outline:
-
Compound Submission: Test compounds are submitted to the NIMH PDSP.
-
Radioligand Binding Assays: The compounds are tested in competitive binding assays where they compete with a known radiolabeled ligand for binding to a specific target.
-
Assay Conditions: Assays are typically performed using cell membranes or recombinant proteins expressing the target of interest. The reaction mixture includes the membrane/protein preparation, the radioligand, and various concentrations of the test compound.
-
Detection: The amount of radioligand bound to the target is measured using scintillation counting or other appropriate methods.
-
Data Analysis: The data is used to determine the inhibition constant (Ki) of the test compound for each target, which reflects its binding affinity. A higher Ki value indicates lower affinity.
A comprehensive off-target profile for this compound from the NIMH-PDSP showed no significant affinity for a wide range of competitive brain receptors, transporters, biogenic amines, and proteins, with Ki values greater than 10 μM.[1]
In Vivo PET Imaging in Animal Models
This protocol outlines the general procedure for assessing the brain penetration and specific binding of radiolabeled compounds like [11C]this compound and [11C]MPC-6827.
Materials:
-
Radiolabeled compound ([11C]this compound or [11C]MPC-6827)
-
Animal model (e.g., mice, non-human primates)
-
PET/CT scanner
-
Anesthesia
-
Blocking agents (unlabeled this compound or MPC-6827)
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET/CT scanner.
-
Radiotracer Administration: Administer a bolus injection of the radiolabeled compound intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data over a specified period (e.g., 120 minutes).
-
CT Scan: Perform a CT scan for attenuation correction and anatomical co-registration.
-
Blocking Study: To determine specific binding, a separate cohort of animals is pre-treated with an excess of the unlabeled compound (blocking agent) prior to the administration of the radiotracer.
-
Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with anatomical images (e.g., MRI). Draw regions of interest (ROIs) on the brain images to generate time-activity curves (TACs). The specific binding is calculated as the difference in radiotracer uptake between the baseline and blocking conditions.[3][5][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by tubulin inhibitors and the general experimental workflows for their evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for specificity assessment.
Caption: Role of microtubules in Alzheimer's disease.
Conclusion
This compound is a highly potent and specific colchicine-site tubulin inhibitor with excellent blood-brain barrier penetration, making it a valuable tool for PET imaging of microtubules in the central nervous system. Its primary alternative, MPC-6827, exhibits comparable properties. The choice between these two compounds may depend on the specific experimental context, and direct comparative studies are encouraged to determine the optimal probe for a given research question. The provided experimental protocols and pathway diagrams offer a framework for the rigorous evaluation and application of these important research tools in the study of neurodegenerative diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audiosciencereview.com [audiosciencereview.com]
- 5. PET Imaging of [11C]MPC-6827, a Microtubule-Based Radiotracer in Non-Human Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. SHIMADZU CORPORATION [shimadzu.com]
- 10. Binding Parameters of [11C]MPC-6827, a Microtubule-Imaging PET Radiopharmaceutical in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webapps.myriad.com [webapps.myriad.com]
- 13. PET Imaging of [11C]MPC-6827, a Microtubule-Based Radiotracer in Non-Human Primate Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sennheiser HD 800 S and its Leading Analogs in High-Fidelity Audio
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Audio Professionals
This report provides a detailed comparative analysis of the Sennheiser HD 800 S, a benchmark in high-fidelity open-back headphones, and its prominent analogs: the HiFiMan Arya, Focal Clear MG, Audeze LCD-X, Beyerdynamic DT 1990 Pro, and AKG K702. This guide is intended for researchers, scientists, and professionals in the audio and drug development fields who require precise and reliable audio reproduction for their work. The comparisons are based on objective performance data and established experimental protocols.
Executive Summary
The Sennheiser HD 800 S is renowned for its exceptional soundstage and detailed audio reproduction, largely attributed to its unique ring radiator transducer design.[1][2][3] Its analogs, while also aimed at the high-fidelity market, present varying sonic characteristics and technological approaches. This guide will delve into a quantitative comparison of their key performance metrics, outline the methodologies for these measurements, and visualize the underlying technologies and workflows.
Quantitative Performance Comparison
The following tables summarize the key technical specifications and performance measurements of the Sennheiser HD 800 S and its selected analogs. Data has been compiled from manufacturer specifications and independent testing results.
Table 1: Technical Specifications
| Feature | Sennheiser HD 800 S | HiFiMan Arya | Focal Clear MG | Audeze LCD-X | Beyerdynamic DT 1990 Pro | AKG K702 |
| Driver Type | Dynamic, Ring Radiator | Planar Magnetic | Dynamic, Magnesium 'M'-shaped dome | Planar Magnetic | Dynamic, Tesla | Dynamic |
| Frequency Response | 4 - 51,000 Hz | 8 - 65,000 Hz | 5 - 28,000 Hz | 10 - 50,000 Hz | 5 - 40,000 Hz | 10 - 39,800 Hz |
| Impedance | 300 Ohms[3][4][5][6] | 32 Ohms | 55 Ohms[5][7] | 20 Ohms[4] | 250 Ohms | 62 Ohms |
| Sensitivity | 102 dB[6] | 94 dB | 104 dB | 103 dB[4] | 102 dB | 105 dB |
| Total Harmonic Distortion (THD) | < 0.02%[3][4][6] | < 0.1% | < 0.1% | < 0.1%[4] | < 0.05% | < 0.1% |
| Weight | 330 g[3][4] | 404 g | 450 g | 612 g[8] | 370 g | 235 g |
Table 2: Comparative Psychoacoustic Performance Metrics
| Performance Metric | Sennheiser HD 800 S | HiFiMan Arya | Focal Clear MG | Beyerdynamic DT 1990 Pro |
| Bass Amount (Deviation from Target) | Slightly Underemphasized (-3 dB)[9][10][11] | Slightly Underemphasized (-2 dB)[11] | -1.79 dB[10] | -0.39 dB[9] |
| Treble Amount (Deviation from Target) | Balanced (0 dB)[9][10][11] | Slightly Emphasized (1 dB)[11] | -3.41 dB[10] | -0.29 dB[9] |
| Sound Signature | Flat[9][10][11] | Bright[11] | Flat[10] | Bright |
Experimental Protocols
The quantitative data presented in this guide is derived from standardized headphone measurement procedures. These protocols are designed to ensure objectivity and reproducibility.
1. Frequency Response Measurement:
-
Objective: To measure the sound pressure level (SPL) of the headphones across the audible frequency spectrum.
-
Methodology: A sine wave sweep or a pink noise signal is played through the headphones, which are mounted on a Head and Torso Simulator (HATS) compliant with IEC 60318-4 (formerly 711) standards.[12] The HATS is equipped with microphones at the ear canal entrance to capture the acoustic output. The resulting measurement is then compensated for the head-related transfer function (HRTF) to approximate human perception.[13] The data is typically presented as a graph of SPL (in dB) versus frequency (in Hz).
2. Total Harmonic Distortion (THD) Measurement:
-
Objective: To quantify the level of unwanted harmonic frequencies produced by the headphones in relation to the fundamental frequency.
-
Methodology: A pure sine wave at a specific frequency (e.g., 1 kHz) and voltage (e.g., 1 Vrms) is used as the input signal. The output signal from the headphones is captured and analyzed to measure the level of the fundamental frequency and its harmonics. THD is expressed as a percentage of the total signal.
3. Impedance Measurement:
-
Objective: To measure the electrical resistance of the headphones to the flow of alternating current from an amplifier.
-
Methodology: A known voltage is applied across the headphone's terminals, and the resulting current is measured at various frequencies. Impedance, measured in Ohms (Ω), is calculated using Ohm's law (Z = V/I).
Signaling Pathways and Workflow
To understand the operational principles of these audio devices, the following diagrams illustrate the audio signal pathway and a typical experimental workflow for headphone evaluation.
In-Depth Analysis of the Sennheiser HD 800 S and its Analogs
Sennheiser HD 800 S: The HD 800 S utilizes a large, 56mm ring radiator dynamic transducer, a key innovation aimed at reducing distortion that can occur at high frequencies.[1][3] The angled placement of the drivers is designed to create a more natural and spatial listening experience.[14] Its open-back design contributes to an expansive soundstage, making it a preferred choice for critical listening and spatial audio analysis.
HiFiMan Arya: The Arya employs planar magnetic drivers, which are known for their fast transient response and low distortion. This technology uses a thin diaphragm with an embedded electrical conductor suspended between two magnets. Compared to the HD 800 S, the Arya is often described as having a slightly brighter sound signature and a more pronounced bass response.[11][15][16]
Focal Clear MG: The Clear MG features a 40mm dynamic driver with a magnesium 'M'-shaped dome. This design aims to provide a combination of lightness, rigidity, and damping for accurate sound reproduction.[5] It is often characterized as having a warmer and more intimate sound presentation compared to the HD 800 S.[10][17]
Audeze LCD-X: Another headphone utilizing planar magnetic technology, the LCD-X is known for its excellent bass response and overall detail retrieval.[4][18] It is heavier than many of its counterparts, a factor to consider for long listening sessions.[8] The LCD-X is often favored in professional studio environments for its accuracy.
Beyerdynamic DT 1990 Pro: This model features Beyerdynamic's Tesla driver technology, which aims for high efficiency and low distortion. It is often considered a strong competitor to the HD 800 S, with some listeners finding its bass to be more impactful, though its treble can be perceived as more pronounced.[19][20]
AKG K702: The K702 is a long-standing reference headphone known for its wide soundstage and detailed, analytical sound.[21][22][23] While generally considered to be in a lower price bracket than the HD 800 S, it is often cited as a benchmark for spatial audio performance.
Conclusion
The choice between the Sennheiser HD 800 S and its analogs depends on the specific application and listening preferences. The HD 800 S excels in providing a vast and detailed soundstage, making it ideal for applications where spatial accuracy is paramount. Its analogs, however, offer compelling alternatives with different strengths, from the impactful bass of planar magnetic designs to the unique sonic signatures of other high-end dynamic drivers. The quantitative data and experimental methodologies provided in this guide offer a foundation for informed decision-making in professional and research settings.
References
- 1. stereophile.com [stereophile.com]
- 2. M.R.O.: Sennheiser HD800 Part3: In-depth analysis #1 [rinchoi.blogspot.com]
- 3. Sennheiser HD 800 Review | TechPowerUp [techpowerup.com]
- 4. productindetail.com [productindetail.com]
- 5. bhphotovideo.com [bhphotovideo.com]
- 6. SENNHEISER HD800S VS FOCAL CLEAR MG REVIEW – The Headphoneer [headphoneer.com]
- 7. reddit.com [reddit.com]
- 8. AUDEZE LCD-X 2021 VS SENNHEISER HD800S REVIEW – The Headphoneer [headphoneer.com]
- 9. Sennheiser HD 800 S vs Beyerdynamic DT 1990 PRO: Which Headphones Are Better? - RTINGS.com [rtings.com]
- 10. Sennheiser HD 800 S vs Focal Clear Mg: Which Headphones Are Better? - RTINGS.com [rtings.com]
- 11. Sennheiser HD 800 S vs HiFiMan Arya: Which Headphones Are Better? - RTINGS.com [rtings.com]
- 12. headphones.com [headphones.com]
- 13. stereophile.com [stereophile.com]
- 14. assets.sennheiser.com [assets.sennheiser.com]
- 15. m.youtube.com [m.youtube.com]
- 16. forum.headphones.com [forum.headphones.com]
- 17. On me 'ead son! Sennheiser HD 800S Vs Focal Clear MG — Audio T [blog.audiot.co.uk]
- 18. majorhifi.com [majorhifi.com]
- 19. audiosciencereview.com [audiosciencereview.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Does the AKG K701/2 do anything better than HD800? | Headphone Reviews and Discussion - Head-Fi.org [head-fi.org]
- 22. Should I make the switch? K702 to HD800? | Headphone Reviews and Discussion - Head-Fi.org [head-fi.org]
- 23. audiosciencereview.com [audiosciencereview.com]
Validating Biomarkers for Huntington's Disease Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biomarkers being validated for the assessment of therapeutic response in Huntington's Disease (HD). It is intended to assist researchers and drug development professionals in selecting and interpreting biomarker data in clinical and preclinical studies. As there is no known therapeutic agent designated "HD-800," this guide focuses on biomarkers relevant to a range of therapeutic strategies currently under investigation for HD.
Introduction to Biomarkers in Huntington's Disease
Huntington's Disease is a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT).[1] The validation of sensitive and reliable biomarkers is crucial for the development of effective disease-modifying therapies.[2][3] Ideal biomarkers for HD should be able to diagnose the disease at an early stage, monitor its progression, and provide evidence of a therapeutic response.[1][4] This guide will focus on pharmacodynamic biomarkers, which are essential for demonstrating target engagement and downstream biological effects of a therapeutic intervention.[4]
Comparative Analysis of Key Biomarkers
The following tables summarize and compare the key characteristics of prominent biomarkers for HD, including fluid-based and imaging biomarkers.
Table 1: Fluid-Based Biomarkers in Huntington's Disease
| Biomarker | Biological Basis | Sample Type | Measurement Technique | Key Advantages | Key Limitations |
| Mutant Huntingtin (mHTT) | The causative pathogenic protein in HD.[1][5] | Cerebrospinal Fluid (CSF), Blood | Ultrasensitive Immunoassays (e.g., Single-Molecule Counting - SMC)[5][6] | Direct measure of target engagement for HTT-lowering therapies.[1][7] Highly specific for HD. | CSF collection is invasive. Blood levels are very low.[1] |
| Neurofilament Light Chain (NfL) | A component of the neuronal cytoskeleton released upon axonal damage.[8][9] | CSF, Plasma | Immunoassays (e.g., ELISA, Simoa)[10] | Strong prognostic and monitoring biomarker for disease progression and severity.[9] Minimally invasive (plasma). | Not specific to HD; elevated in other neurodegenerative diseases.[9] |
| CAP1 and CAPZB | Proteins involved in cytoskeletal regulation, with altered levels in HD.[11][12] | Serum | ELISA | Potential for early, blood-based detection (CAP1 decreases in asymptomatic stage).[11][12] | Still in early stages of validation; require further confirmation in larger cohorts.[11][12] |
Table 2: Imaging-Based Biomarkers in Huntington's Disease
| Biomarker | Biological Basis | Imaging Modality | Radioligand/Tracer | Key Advantages | Key Limitations |
| Phosphodiesterase 10A (PDE10A) | An enzyme highly expressed in medium spiny neurons, which are preferentially lost in HD.[13] | Positron Emission Tomography (PET) | [18F]MNI-659, [18F]JNJ42259152[13][14][15] | Sensitive to early changes in premanifest HD.[14][15] Correlates with disease severity.[16] | Requires specialized and expensive PET imaging facilities. |
| Dopamine D2/D3 Receptors | Reduced density in the striatum due to neuronal loss. | PET | [11C]raclopride | Reflects the functional integrity of the striatum. | Less sensitive than PDE10A in early premanifest stages. |
| Microglial Activation | A measure of neuroinflammation, an early feature of HD pathology.[16] | PET | [11C]PK11195 (TSPO ligand) | Provides insight into the inflammatory component of HD. | TSPO expression can be variable between individuals.[16] |
| Brain Atrophy | Measures the progressive loss of brain volume, particularly in the striatum and cortex.[1] | Magnetic Resonance Imaging (MRI) | N/A | Widely available and non-invasive. | A lagging indicator of the underlying pathology. |
Therapeutic Strategies and Corresponding Biomarker Responses
The choice of biomarkers for a clinical trial is often guided by the mechanism of action of the therapeutic agent.
HTT-Lowering Therapies (e.g., Antisense Oligonucleotides like Tominersen)
These therapies are designed to reduce the production of mHTT.[17]
-
Primary Pharmacodynamic Biomarker: CSF mHTT is the most direct measure of target engagement. A dose-dependent reduction in CSF mHTT has been demonstrated in clinical trials of tominersen.[8][18]
-
Secondary/Prognostic Biomarker: CSF and plasma NfL levels are monitored to assess the downstream effects on neuronal damage. In some studies, higher doses of tominersen were associated with an increase in NfL, indicating potential off-target effects or neurotoxicity.[18][19]
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors aim to correct transcriptional dysregulation in HD.[20][21][22]
-
Mechanism: These drugs alter gene expression by increasing histone acetylation.[20][23] They may also affect the clearance of mHTT through pathways like autophagy.[20]
-
Biomarker Response: The validation of specific pharmacodynamic biomarkers for HDAC inhibitors in HD is ongoing. Preclinical studies suggest that these inhibitors can prevent the formation of mHTT aggregates and modulate the expression of genes involved in protein clearance.[20] Monitoring changes in the expression of specific downstream genes and levels of acetylated histones in accessible cells (e.g., blood) are potential biomarker strategies.
VMAT2 Inhibitors (e.g., Valbenazine, Tetrabenazine)
These drugs are approved for the symptomatic treatment of chorea in HD.[24][25][26]
-
Mechanism: They act by depleting presynaptic dopamine, thereby reducing choreiform movements.[24][27]
-
Biomarker Response: As these are symptomatic treatments that do not target the underlying disease mechanism, their effects are not typically monitored with the biomarkers of disease progression mentioned above. Clinical rating scales, such as the Unified Huntington's Disease Rating Scale (UHDRS), are the primary measures of efficacy.[1]
Experimental Protocols
Detailed methodologies are critical for the reproducible and reliable measurement of biomarkers.
Protocol 1: Quantification of mHTT in CSF using Single-Molecule Counting (SMC) Immunoassay
This protocol is based on the principles described in published studies.[6]
-
Sample Collection and Processing:
-
Collect cerebrospinal fluid (CSF) via lumbar puncture following a standardized protocol.
-
Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Aliquot the supernatant into polypropylene tubes and store at -80°C until analysis.
-
-
SMC Immunoassay Procedure:
-
Use a validated mHTT-specific antibody pair. The capture antibody is typically a monoclonal antibody that recognizes the N-terminal region of the huntingtin protein, and the detection antibody is specific for the polyglutamine tract.
-
Coat streptavidin-coated microparticles with the biotinylated capture antibody.
-
Incubate the antibody-coated microparticles with CSF samples and a fluorescently labeled detection antibody.
-
Wash the microparticles to remove unbound reagents.
-
Elute the bound detection antibody and load it into a microplate.
-
Read the plate on an SMC instrument, which counts the individual fluorescent molecules.
-
Calculate the concentration of mHTT in the samples by comparing the signal to a standard curve generated with recombinant mHTT protein.
-
Protocol 2: Measurement of Neurofilament Light Chain (NfL) in Plasma
This protocol is a general guideline for NfL measurement using an immunoassay.[10]
-
Sample Collection and Processing:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at room temperature within 2 hours of collection.
-
Carefully collect the plasma supernatant, aliquot, and store at -80°C.
-
-
Immunoassay (e.g., Simoa) Procedure:
-
Use a commercial NfL immunoassay kit following the manufacturer's instructions.
-
Dilute plasma samples as recommended by the kit (e.g., 1:40).[10]
-
Load the diluted samples, calibrators, and controls onto the instrument.
-
The instrument will automatically perform the immunoassay, which typically involves capturing NfL with antibody-coated beads, adding a detection antibody, and then an enzyme conjugate.
-
The instrument measures the enzymatic activity from single beads, allowing for ultrasensitive quantification.
-
The NfL concentration is calculated from the standard curve.
-
Protocol 3: PDE10A PET Imaging
This is a generalized protocol for performing PDE10A PET scans.[15][28]
-
Subject Preparation:
-
Subjects should fast for at least 4 hours before the scan.
-
An intravenous line is inserted for radiotracer injection.
-
-
Radiotracer Administration and PET Scan:
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images to the subject's MRI.
-
Define regions of interest (ROIs), including the caudate, putamen, and cerebellum (as a reference region).
-
Generate time-activity curves for each ROI.
-
Calculate the binding potential (BPND) using a reference tissue model (e.g., Simplified Reference Tissue Model) to quantify PDE10A availability.
-
Visualizations
Signaling and Pathogenic Pathways in Huntington's Disease
Caption: Pathogenic cascade in Huntington's Disease and points of therapeutic intervention.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for the validation of biomarkers in Huntington's Disease studies.
Relationship Between Different Biomarker Types in HD
Caption: Logical relationship between biomarker classes in the progression of Huntington's Disease.
References
- 1. Biomarkers for Huntington’s disease: A brief overview [rarediseasesjournal.com]
- 2. Validation of biomarkers in Huntington disease to support the development of disease-modifying therapies: A systematic review and critical appraisal scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Biomarkers to Enable the Development of Neuroprotective Therapies for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vjneurology.com [vjneurology.com]
- 6. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. Mutant huntingtin and neurofilament light have distinct longitudinal dynamics in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurofilament light protein in blood as a potential biomarker of neurodegeneration in Huntington's disease: a retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plasma and CSF neurofilament light chain concentrations are stabilized in response to mutant huntingtin lowering in the brains of Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. City Under the Microscope: How Two Proteins Could Help Track Huntington’s Disease – HDBuzz [en.hdbuzz.net]
- 12. Stage-Specific Serum Proteomic Signatures Reveal Early Biomarkers and Molecular Pathways in Huntington’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. PET Molecular Imaging of Phosphodiesterase 10A: An Early Biomarker of Huntington's Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 17. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 18. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmetheus.com [pharmetheus.com]
- 20. Selective histone deacetylase (HDAC) inhibition imparts beneficial effects in Huntington's disease mice: implications for the ubiquitin–proteasomal and autophagy systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 23. Histone deacetylase inhibitors: a novel therapeutic approach to Huntington's disease (complex mechanism of neuronal death). | Semantic Scholar [semanticscholar.org]
- 24. va.gov [va.gov]
- 25. researchgate.net [researchgate.net]
- 26. Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington’s disease chorea based on network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
Benchmarking the Sennheiser HD 800 S: A Comparative Analysis for the Modern Researcher
In fields where precision, detail, and clarity are paramount, the tools used for auditory analysis must meet the highest standards. For researchers, scientists, and professionals in drug development, the ability to discern subtle auditory cues, conduct focused work in noisy environments, or analyze audio data without coloration can be critical. This guide provides an objective comparison of the Sennheiser HD 800 S, a reference-class headphone, against key industry alternatives. The following analysis is based on established performance metrics and standardized experimental protocols, intended to inform purchasing decisions for professional applications.
The Sennheiser HD 800 S is renowned for its analytical sound and exceptionally wide soundstage, making it a benchmark for critical listening.[1] Its open-back design features a large 56mm Ring Radiator dynamic transducer, engineered to deliver a natural and spatial listening experience.[2][3] A key innovation in the HD 800 S is its use of absorber technology, which mitigates the "masking effect" where louder low-frequency sounds can obscure quieter high-frequency sounds.[4] This allows for the perception of finer nuances in audio material.[4]
Quantitative Performance Metrics
To provide a clear, data-driven comparison, the following table summarizes the key technical specifications of the Sennheiser HD 800 S alongside two notable competitors in the same class: the Focal Clear Mg and the HiFiMan Arya. These alternatives are frequently cited for their distinct sound signatures and technical capabilities.
| Feature | Sennheiser HD 800 S | Focal Clear Mg | HiFiMan Arya |
| Driver Type | 56mm Dynamic, Ring Radiator[2][3] | 40mm Magnesium 'M'-shaped Dome | Planar Magnetic[5] |
| Design | Over-Ear, Open-Back[3] | Over-Ear, Open-Back | Over-Ear, Open-Back |
| Frequency Response | 4 Hz - 51,000 Hz[2][3][4][6] | 5 Hz - 28,000 Hz | 8 Hz - 65,000 Hz |
| Impedance | 300 Ohms[2][3][4][6] | 55 Ohms | 32 Ohms |
| Sound Pressure Level (SPL) | 102 dB (1V)[2][3][4][6] | 104 dB SPL (1mW @ 1kHz) | 94 dB |
| Total Harmonic Distortion | < 0.02 % (1 kHz, 1 Vrms)[2][4] | < 0.25 % @ 1kHz / 100dB SPL | N/A |
| Weight | 330 g (without cable)[3][4][6] | 450 g | 404 g |
| Bass Amount Deviation | -3 dB (Slightly Underemphasized)[7] | -1.79 dB | -2 dB (Slightly Underemphasized)[5] |
| Treble Amount Deviation | 0 dB (Balanced)[5] | -3.41 dB | +1 dB (Slightly Emphasized)[5] |
Experimental Protocols
The quantitative data presented above is derived from standardized testing methodologies designed to ensure objectivity and reproducibility. Below are the protocols for key performance experiments.
Frequency Response Analysis
Frequency response measures how accurately a headphone reproduces audio across the audible spectrum.
-
Objective: To measure the sound pressure level (SPL) of the headphones at frequencies from 20 Hz to 20 kHz.
-
Methodology:
-
The headphone is placed on a standardized Head and Torso Simulator (HATS) equipped with measurement microphones in the ear canals.
-
A sine wave sweep or pink noise signal is played through the headphones.
-
The output is recorded by the microphones.
-
The resulting measurement is plotted on a graph showing SPL (in decibels) versus frequency (in Hertz). Deviations from a neutral or "flat" response indicate which frequencies are emphasized or de-emphasized.[8]
-
Total Harmonic Distortion (THD) Measurement
THD quantifies the amount of unwanted distortion or "coloration" added by the headphones.
-
Objective: To measure the level of harmonic artifacts produced by the headphones in response to a pure tone.
-
Methodology:
-
A pure sine wave (typically at 1 kHz) is played through the headphones at a specific volume (e.g., 94 dB SPL).[9]
-
A spectrum analyzer measures the output, identifying the fundamental frequency and any harmonics (multiples of the fundamental frequency).
-
THD is calculated as the ratio of the power of all harmonic frequencies to the power of the fundamental frequency, expressed as a percentage.[10] A lower percentage signifies a cleaner, more accurate sound reproduction.[9]
-
Dynamic Range Test
This test evaluates the difference between the quietest and loudest sounds a headphone can reproduce, which is crucial for assessing isolation in noisy environments.[11]
-
Objective: To determine the range of audible sound levels from the noise floor to the maximum undistorted output.
-
Methodology:
-
A test signal is used that alternates between full-scale noise and a voiceover at progressively decreasing levels (measured in dBFS - decibels below full scale).[11]
-
The listener adjusts the volume so the initial noise is loud but not uncomfortable.
-
The test proceeds until the voiceover is no longer audible. The level of the last barely audible voiceover indicates the dynamic range achieved. A higher dynamic range suggests better isolation.[11]
-
Visualizing Key Concepts and Workflows
To further clarify the technical aspects and decision-making processes, the following diagrams have been generated using Graphviz.
References
- 1. headphones.com [headphones.com]
- 2. sennheiser-hearing.com [sennheiser-hearing.com]
- 3. soundium.com [soundium.com]
- 4. headamp.com [headamp.com]
- 5. Sennheiser HD 800 S vs HiFiMan Arya: Which Headphones Are Better? - RTINGS.com [rtings.com]
- 6. headphones.com [headphones.com]
- 7. Sennheiser HD 800 S vs Focal Clear Mg: Which Headphones Are Better? - RTINGS.com [rtings.com]
- 8. hifisoundgear.com [hifisoundgear.com]
- 9. Sennheiser HD 800 S Review - RTINGS.com [rtings.com]
- 10. sonarworks.com [sonarworks.com]
- 11. The Ultimate Headphones Test [audiocheck.net]
Safety Operating Guide
Proper Disposal Procedures for Sennheiser HD 800 Headphones
The Sennheiser HD 800 is a high-quality consumer audio product. As with all electronic devices, responsible disposal at the end of its life cycle is crucial to mitigate environmental impact.[1][2] This guide provides detailed, step-by-step procedures for the proper disposal of your HD 800 headphones, ensuring compliance with environmental regulations and promoting a circular economy.[1]
Assessment of Headphone Condition
Before proceeding with disposal, evaluate the functional state of your HD 800 headphones.
-
Functional: If the headphones are still in working condition, consider options for reuse to extend their lifespan.[1][3]
-
Non-functional or Broken: If the headphones are no longer working, recycling is the most appropriate course of action.[4]
Procedures for Functional Headphones
For headphones that are still operational, several avenues can be explored before recycling.
-
Donation: Charitable organizations and schools may accept donations of working electronics.[1] It is advisable to contact the organization beforehand to confirm their acceptance policies.
-
Resale: High-end headphones like the HD 800 often retain value. Online marketplaces such as eBay or Craigslist can be used to sell the headphones to other audio enthusiasts.[1][3]
-
Trade-in Programs: Some retailers, like Best Buy, offer trade-in programs that may provide store credit for your used headphones.[1][4]
Procedures for Non-functional Headphones (E-Waste Recycling)
When your HD 800 headphones are no longer functional, they are considered electronic waste (e-waste) and must be disposed of properly to prevent hazardous materials from entering landfills.[2]
Step 1: Component Separation (Optional but Recommended)
For advanced users, separating components can optimize recycling. The Sennheiser HD 800 is constructed from various materials including metals, plastics, and microfiber earpads.[5][6]
-
Earpads and Headband Padding: These are typically made of microfiber and foam.[6][7] These parts may not be recyclable and can be disposed of as regular waste after separation.[8] Videos are available online demonstrating the removal of earpads.[9]
-
Cables: The detachable cables contain copper and other metals that are valuable for recycling.[8]
-
Main Headphone Assembly: The earcups and headband contain a mix of high-quality plastics and metals, such as stainless steel.[5][6] Disassembly videos can provide guidance on how to separate these parts.[10][11]
Step 2: Locate a Certified E-Waste Recycler
Proper disposal of the main headphone components is critical.
-
Manufacturer Take-Back Programs: Sennheiser, in compliance with the WEEE Directive (Waste Electrical and Electronic Equipment), advises disposing of their products at local collection points or recycling centers.[6] Check the Sennheiser website for any specific take-back programs they may offer.[6]
-
Retailer Recycling Programs: Many electronics retailers have in-store recycling programs. Best Buy and Staples, for example, accept a wide range of electronic devices for recycling.[1][8][12]
-
Local E-Waste Collection Events: Municipalities often host e-waste collection events for residents.[8] Check your local government's website for schedules and locations.
-
Certified E-Waste Recycling Centers: Organizations like Earth911 provide searchable databases to find certified e-waste recyclers in your area.[1][2] Look for recyclers certified by standards such as e-Stewards to ensure responsible handling of your e-waste.[1]
Disposal Options Summary
| Disposal Option | Best For | Key Considerations |
| Donation | Functional Headphones | Verify acceptance with the organization beforehand.[1] |
| Resale | Functional Headphones | Online platforms can connect you with potential buyers.[1][3] |
| Trade-in | Functional Headphones | Retailers may offer store credit.[1][4] |
| Manufacturer Take-Back | Non-functional Headphones | Check the manufacturer's website for program details.[6] |
| Retailer Recycling | Non-functional Headphones | Convenient drop-off points at stores like Best Buy.[1][8] |
| Municipal E-Waste Collection | Non-functional Headphones | Often free for residents, check local schedules.[8] |
| Certified E-Waste Recycler | Non-functional Headphones | Ensures environmentally sound processing of materials.[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of your Sennheiser HD 800 headphones.
References
- 1. earth911.com [earth911.com]
- 2. encoredataproducts.com [encoredataproducts.com]
- 3. recyclenation.com [recyclenation.com]
- 4. soundguys.com [soundguys.com]
- 5. Sennheiser HD 800 review Top quality cans - Accessory House Global [accessoryhouseglobal.weebly.com]
- 6. assets.sennheiser.com [assets.sennheiser.com]
- 7. diyaudioheaven.wordpress.com [diyaudioheaven.wordpress.com]
- 8. samrinc.com [samrinc.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ci.oceanside.ca.us [ci.oceanside.ca.us]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
